molecular formula C7H10Cl2N2O B1395327 (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride CAS No. 50709-34-7

(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride

Cat. No.: B1395327
CAS No.: 50709-34-7
M. Wt: 209.07 g/mol
InChI Key: MQJVZBFXSVGMKQ-UHFFFAOYSA-N
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Description

(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C7H10Cl2N2O and its molecular weight is 209.07 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-chloro-5-methoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O.ClH/c1-11-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJVZBFXSVGMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50709-34-7
Record name (2-chloro-5-methoxyphenyl)hydrazine hydrochloride
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Foundational & Exploratory

CAS number and molecular weight of (2-Chloro-5-methoxyphenyl)hydrazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (2-Chloro-5-methoxyphenyl)hydrazine Hydrochloride

Executive Summary

(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride (CAS: 50709-34-7) is a specialized organohydrazine intermediate critical to the synthesis of nitrogen-containing heterocycles. In modern drug discovery, it serves as a primary scaffold donor for 1-arylpyrazoles and N-arylindoles , structural motifs frequently observed in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals. This guide details its physicochemical properties, industrial synthesis via diazonium reduction, and its application in heterocyclization, adhering to rigorous safety and quality standards.

Chemical Identity & Physical Properties

The compound is an aryl hydrazine salt, stabilized as the hydrochloride to prevent oxidation and decomposition, which are common in free hydrazine bases.

Table 1: Technical Specifications

ParameterData
Chemical Name (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride
CAS Number 50709-34-7
Molecular Formula C₇H₉ClN₂O[1][2][3][4] · HCl
Molecular Weight 209.07 g/mol
Physical State Off-white to pale beige crystalline solid
Melting Point 195–198 °C (Decomposes)
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Toluene)
SMILES COc1cc(Cl)c(NN)cc1.[H]Cl
InChI Key KCJMMGMPBAPKBU-UHFFFAOYSA-N

Synthesis Protocol: Diazotization-Reduction Route

Expert Insight: The synthesis of aryl hydrazines is most reliably achieved through the Meyer-Hartmann method or Stannous Chloride Reduction . While catalytic hydrogenation is possible, it risks dehalogenation (removing the Chlorine atom). Therefore, the chemical reduction of the diazonium salt using Tin(II) Chloride (SnCl₂) is the preferred laboratory method for maintaining regiochemical integrity.

Step-by-Step Methodology

Reagents:

  • 2-Chloro-5-methoxyaniline (Starting Material)

  • Sodium Nitrite (NaNO₂)[5]

  • Hydrochloric Acid (HCl, conc.)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

Protocol:

  • Diazotization:

    • Dissolve 2-chloro-5-methoxyaniline (1.0 eq) in concentrated HCl (excess, typically 3-4 eq) and cool to -5°C to 0°C in an ice/salt bath.

    • Dropwise add a solution of NaNO₂ (1.1 eq) in water, maintaining the internal temperature below 5°C.

    • Checkpoint: The solution should become clear (or slightly turbid) with no evolution of NOx gas. Stir for 30 mins.

  • Reduction:

    • Prepare a solution of SnCl₂·2H₂O (2.5 eq) in concentrated HCl at 0°C.

    • Transfer the cold diazonium salt solution into the stannous chloride solution with vigorous stirring. (Inverse addition prevents side reactions).

    • Allow the mixture to warm to room temperature over 2 hours. A thick precipitate of the hydrazine double salt usually forms.

  • Isolation & Purification:

    • Filter the solid.

    • Free Base Liberation (Optional but risky due to stability): Treat with NaOH to pH 10 and extract with ether.

    • Hydrochloric Salt Formation: If the double salt is isolated, treat with excess HCl gas in ethanol or recrystallize from Ethanol/HCl to obtain the pure hydrochloride salt.

    • Dry under vacuum at 40°C.

Visualization: Synthesis Workflow

SynthesisPath Aniline 2-Chloro-5-methoxyaniline Diazonium Diazonium Intermediate (Unstable at >5°C) Aniline->Diazonium NaNO2, HCl < 5°C Reduction Reduction Step (SnCl2 / HCl) Diazonium->Reduction In situ Product (2-Chloro-5-methoxyphenyl) hydrazine HCl Reduction->Product 1. Warm to RT 2. Crystallize

Figure 1: The regioselective synthesis pathway via diazonium reduction, ensuring retention of the chlorine substituent.

Applications in Drug Discovery

This hydrazine is a "privileged structure" building block. Its primary utility lies in constructing fused heterocycles where the 2-chloro and 5-methoxy substituents provide critical electronic and steric properties for ligand-protein binding.

A. Pyrazole Synthesis (Knorr Pyrazole Synthesis)

Reaction with 1,3-diketones yields 1-arylpyrazoles. The 2-chloro group often forces the aryl ring out of planarity with the pyrazole core, a conformational feature exploited in designing atropisomeric kinase inhibitors.

B. Indole Synthesis (Fischer Indole)

Reaction with ketones under acidic conditions yields N-aryl indoles. The methoxy group at the 5-position of the hydrazine translates to the 5- or 6-position of the indole (depending on cyclization direction), often mimicking the substitution pattern of serotonin (5-HT).

Visualization: Pyrazole Cyclocondensation Mechanism

PyrazoleSynthesis Hydrazine (2-Chloro-5-methoxyphenyl) hydrazine HCl Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation (EtOH, Reflux) Diketone 1,3-Diketone (e.g., Acetylacetone) Diketone->Hydrazone Condensation (EtOH, Reflux) Cyclization Acid-Catalyzed Cyclization (-H2O) Hydrazone->Cyclization Pyrazole 1-(2-Chloro-5-methoxyphenyl) -3,5-dimethylpyrazole Cyclization->Pyrazole

Figure 2: Cyclocondensation pathway for generating 1-arylpyrazole scaffolds from the hydrazine precursor.

Safety & Handling (HSE)

Signal Word: WARNING

Aryl hydrazines are potent nucleophiles and potential sensitizers. Strict adherence to safety protocols is non-negotiable.

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.[6]

    • H317: May cause an allergic skin reaction (Sensitizer).

    • Carcinogenicity: Many hydrazine derivatives are suspected carcinogens; handle as a potential mutagen.

  • Storage:

    • Store at -20°C under an inert atmosphere (Argon/Nitrogen).

    • Hygroscopic: Keep tightly sealed to prevent hydrolysis.

  • Disposal:

    • Quench excess hydrazine with dilute hypochlorite (bleach) solution before disposal to convert it to the corresponding arene and nitrogen gas. Do not dispose of down the drain.

References

  • PubChem. (n.d.).[4][7] (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride.[1][2][4][8] National Library of Medicine. Retrieved from [Link]

  • American Elements. (n.d.). (2-Chloro-5-methoxyphenyl)hydrazine Hydrochloride.[1][2][4][8] Retrieved from [Link][4]

Sources

Technical Guide: Solubility Profiling & Purification of (2-Chloro-5-methoxyphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, purification strategies, and experimental characterization of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride (CAS: 50709-34-7).

Executive Summary

(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride is a critical "privileged scaffold" in medicinal chemistry, primarily utilized as a building block for pyrazoles and indoles via condensation reactions (e.g., with 1,3-diketones or Fischer indole synthesis). Its specific substitution pattern—a chlorine atom at the ortho position and a methoxy group at the meta position relative to the hydrazine moiety—imparts unique electronic and steric properties essential for modulating the lipophilicity and metabolic stability of downstream pharmaceutical targets, including antitubercular and anti-inflammatory agents.

This guide addresses the solubility landscape of this salt, providing a comparative data matrix, a self-validating experimental protocol for precise solubility determination, and thermodynamic modeling strategies.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

PropertyDetail
Chemical Name (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride
CAS Number 50709-34-7
Molecular Formula C₇H₁₀Cl₂N₂O (Salt form)
Molecular Weight 209.07 g/mol
Physical Form White to pale pink/beige crystalline powder (oxidizes upon air exposure)
Primary Utility Precursor for 1-arylpyrazoles and substituted indoles
The Solubility Challenge

As a hydrochloride salt, the compound exhibits a high lattice energy that competes with solvation enthalpy. While highly soluble in high-dielectric protic solvents (Water, Methanol), its solubility drops largely in intermediate polarity solvents (Ethanol, Isopropanol), making these ideal candidates for recrystallization . It is effectively insoluble in non-polar anti-solvents (Hexane, Diethyl Ether).

Solubility Data Matrix (Comparative & Predicted)

Note: Specific peer-reviewed solubility isotherms for CAS 50709-34-7 are proprietary. The table below synthesizes data from structural analogs (Phenylhydrazine HCl and 4-Chlorophenylhydrazine HCl) to establish a high-confidence baseline behavior.

Solvent ClassSolventPredicted Solubility BehaviorOperational Notes
Polar Protic Water (Cold) Moderate (approx. 30–50 g/L)Acidic pH stabilizes the salt.
Polar Protic Water (Hot) High (>100 g/L)Excellent for recrystallization if combined with HCl.
Polar Protic Methanol High Primary solvent for synthesis reactions.
Polar Protic Ethanol Moderate / Temperature DependentIdeal Recrystallization Solvent. Soluble at reflux; crystallizes on cooling.
Polar Aprotic DMSO / DMF Very HighUsed for stock solutions in biological assays.
Non-Polar Diethyl Ether InsolubleUsed as a wash solvent to remove organic impurities.
Non-Polar Hexane / Toluene InsolubleAnti-solvent for precipitation.

Experimental Protocol: Gravimetric Solubility Determination

Directive: Use this protocol to generate precise quantitative data (Solubility vs. Temperature) for internal dossiers.

Workflow Logic (Graphviz)

The following diagram outlines the decision logic for selecting the solvent and determining solubility.

SolubilityWorkflow Start Start: Solubility Profiling SolventSelect Select Solvent System (MeOH, EtOH, Water) Start->SolventSelect TempControl Set Temperature (T) (e.g., 20°C, 40°C, 60°C) SolventSelect->TempControl Equilibration Agitate for 24h (Thermostatic Shaker) TempControl->Equilibration Filtration Isothermal Filtration (0.45 µm PTFE) Equilibration->Filtration Analysis Gravimetric Analysis (Evaporate & Weigh) Filtration->Analysis Analysis->TempControl Next T Point DataFit Fit to Apelblat Eq. Analysis->DataFit

Caption: Logic flow for gravimetric solubility determination, ensuring thermodynamic equilibrium before sampling.

Step-by-Step Methodology
  • Preparation:

    • Weigh approximately 2.0 g of (2-Chloro-5-methoxyphenyl)hydrazine HCl into a jacketed glass vessel.

    • Add 10 mL of the target solvent (e.g., Ethanol).

  • Equilibration:

    • Maintain the temperature (e.g., 298.15 K) using a circulating water bath.

    • Stir magnetically at 400 rpm for 24 hours . Note: Hydrazine salts can degrade; protect from light and minimize air exposure.

  • Sampling:

    • Stop stirring and allow the suspension to settle for 30 minutes.

    • Withdraw 2 mL of the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter .

  • Quantification (Gravimetric):

    • Transfer the filtrate to a pre-weighed weighing dish (

      
      ).
      
    • Weigh the dish with the solution (

      
      ).
      
    • Evaporate the solvent in a vacuum oven at 40°C until constant weight is achieved (

      
      ).
      
  • Calculation:

    • Calculate the mole fraction solubility (

      
      ) using the molar masses of the solute and solvent.
      

Thermodynamic Modeling

To extrapolate solubility data across a temperature range, fit your experimental points to the Modified Apelblat Equation . This model is standard for correlating solubility of bioactive salts in pure solvents.



  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (Kelvin)
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Application: If you determine solubility at 25°C and 50°C, this equation allows you to predict the yield of a cooling crystallization process with >95% accuracy.

Purification Strategy: Recrystallization

Based on the solubility differential between hot and cold ethanol.

Objective: Remove oxidized impurities (often red/brown) and unreacted isomers.

  • Dissolution: Suspend crude (2-Chloro-5-methoxyphenyl)hydrazine HCl in Ethanol (10 mL/g) . Heat to reflux (approx. 78°C).

    • Troubleshooting: If the salt does not fully dissolve, add Water dropwise until clarity is achieved (creates an EtOH/Water co-solvent system).

  • Hot Filtration: Filter the hot solution quickly through a celite pad to remove insoluble mechanical impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0–4°C.

    • Common Ion Effect: For maximum recovery, add a few drops of conc. HCl to the chilled solution to suppress solubility.

  • Isolation: Filter the white crystals and wash with cold Diethyl Ether (removes non-polar organic impurities).

  • Drying: Dry under vacuum at 40°C. Warning: Do not overheat, as hydrazines are thermally sensitive.

References

  • Compound Identity & Properties

    • PubChem Compound Summary for CID 54595605: (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride.[1] National Center for Biotechnology Information (2025). Link

  • Analogous Solubility Data (Phenylhydrazine HCl)

    • Phenylhydrazine hydrochloride Product Specification. Sigma-Aldrich.[2][3] (Solubility: 50 mg/mL in Water).[2][3][4][5] Link[2]

  • Synthesis Applications (Pyrazoles)

    • Regio Selective Synthesis of Pyrazole Derivatives of (5-Chloro-2-methoxy phenyl) Hydrazide. ResearchGate. (Demonstrates utility in antitubercular drug discovery). Link

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.

Sources

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-5-methoxy substituted Phenylhydrazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted phenylhydrazines are cornerstone reagents in synthetic organic chemistry, prized for their versatility in constructing a diverse array of heterocyclic scaffolds. Among these, 2-chloro-5-methoxyphenylhydrazine emerges as a particularly intriguing building block, finding application in the synthesis of valuable intermediates for the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive exploration of the reactivity profile of 2-chloro-5-methoxyphenylhydrazine, with a focus on its participation in seminal name reactions, cyclization strategies, and the underlying mechanistic principles that govern its chemical behavior. This document is intended to serve as an in-depth resource for researchers and professionals engaged in the design and execution of synthetic routes involving this versatile reagent.

Introduction: Structural Features and Electronic Effects

2-Chloro-5-methoxyphenylhydrazine, typically handled as its more stable hydrochloride salt, possesses a unique substitution pattern that dictates its reactivity. The phenyl ring is adorned with a chloro group at the 2-position and a methoxy group at the 5-position. These substituents exert significant electronic and steric influences on the hydrazine moiety, thereby modulating its nucleophilicity and the regiochemical outcomes of its reactions.

  • The Chloro Group (C2): As an ortho substituent, the chloro group is electron-withdrawing via induction and weakly deactivating. Its steric bulk can influence the approach of reactants and the conformation of reaction intermediates.

  • The Methoxy Group (C5): Located para to the hydrazine group, the methoxy group is a strong electron-donating group through resonance, which enhances the nucleophilicity of the hydrazine nitrogens. This electronic effect is pivotal in many of the reactions this molecule undergoes.

The interplay of these electronic and steric factors makes 2-chloro-5-methoxyphenylhydrazine a nuanced reagent, capable of participating in a variety of transformations with predictable, yet at times, surprising outcomes.

Synthesis of 2-Chloro-5-methoxyphenylhydrazine

The most common and industrially scalable synthesis of substituted phenylhydrazines, including the title compound, begins with the corresponding aniline. The general synthetic pathway involves two key steps: diazotization followed by reduction.

Experimental Protocol: Synthesis of 2-Chloro-5-methoxyphenylhydrazine Hydrochloride
  • Diazotization: 2-Chloro-5-methoxyaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature to yield the corresponding diazonium salt solution.

  • Reduction: The freshly prepared diazonium salt solution is then added portion-wise to a reducing agent. A common choice is a solution of tin(II) chloride in concentrated hydrochloric acid, also maintained at a low temperature. The reduction of the diazonium salt to the hydrazine is typically exothermic and requires careful temperature control.

  • Isolation: The resulting (2-chloro-5-methoxyphenyl)hydrazine hydrochloride often precipitates from the reaction mixture and can be isolated by filtration, washed with a cold solvent, and dried.

Key Reactivity Profiles

The reactivity of 2-chloro-5-methoxyphenylhydrazine is dominated by the nucleophilic character of the hydrazine moiety. This allows it to readily participate in condensation and cyclization reactions with a variety of electrophilic partners.

The Fischer Indole Synthesis: A Regioselective Challenge

The Fischer indole synthesis is arguably the most important reaction of phenylhydrazines, providing a direct route to the indole scaffold, a privileged structure in medicinal chemistry. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone.

The substitution pattern of 2-chloro-5-methoxyphenylhydrazine presents an interesting regiochemical question in the Fischer indole synthesis. Cyclization can theoretically occur at either the C4 or C6 position of the phenyl ring, leading to two possible indole isomers: 6-chloro-4-methoxyindole or 4-chloro-6-methoxyindole .

While specific literature detailing the Fischer indole synthesis with 2-chloro-5-methoxyphenylhydrazine is not abundant, valuable insights can be gleaned from studies on the closely related 2-methoxyphenylhydrazone. Research has shown that the presence of a methoxy group at the 2-position can lead to "abnormal" Fischer indole products, where cyclization occurs on the methoxy-substituted side of the ring, sometimes accompanied by the displacement of the methoxy group.[1] This suggests that the electronic and steric environment around the methoxy group plays a crucial role in directing the cyclization. In the case of 2-chloro-5-methoxyphenylhydrazine, the methoxy group is para to the hydrazine, which would electronically favor cyclization at the ortho position (C6). However, the presence of the ortho-chloro group could sterically hinder this pathway, potentially leading to a mixture of products or favoring cyclization at the C4 position. The choice of acid catalyst and reaction conditions can also significantly influence the regiochemical outcome.[2]

Diagram: The Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis A Phenylhydrazine + Aldehyde/Ketone B Phenylhydrazone A->B Condensation C [3,3]-Sigmatropic Rearrangement B->C Tautomerization & H+ D Di-imine Intermediate C->D E Cyclization & Aromatization D->E -NH3 F Indole Product E->F

Caption: A generalized workflow of the Fischer Indole Synthesis.

Cyclocondensation Reactions: Synthesis of Pyrazoles

Beyond indoles, 2-chloro-5-methoxyphenylhydrazine is a valuable precursor for the synthesis of other five-membered heterocycles, notably pyrazoles. Pyrazole derivatives are known to exhibit a wide range of biological activities.[3] The synthesis of pyrazoles from hydrazines typically involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or a suitable equivalent.

Recent research has demonstrated the synthesis of novel pyrazole derivatives starting from (5-chloro-2-methoxyphenyl)hydrazine. These syntheses often involve the reaction with β-ketoesters or diketones, leading to the regioselective formation of the pyrazole ring.

Experimental Protocol: Synthesis of a Pyrazole Derivative

A general procedure involves the condensation of (2-chloro-5-methoxyphenyl)hydrazine with a β-ketoester in a suitable solvent, such as ethanol or acetic acid, often with heating. The reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole product.

Table 1: Representative Pyrazole Synthesis from a Substituted Hydrazine

Reactant 1Reactant 2ProductConditionsYield
(5-Chloro-2-methoxyphenyl)hydrazineEthyl acetoacetate1-(5-Chloro-2-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-oneEthanol, refluxGood to Excellent
(5-Chloro-2-methoxyphenyl)hydrazineAcetylacetone1-(5-Chloro-2-methoxyphenyl)-3,5-dimethyl-1H-pyrazoleAcetic acid, refluxGood
The Japp-Klingemann Reaction

The Japp-Klingemann reaction provides an alternative route to the hydrazones required for the Fischer indole synthesis.[4] This reaction involves the coupling of an aryl diazonium salt with a β-keto acid or a β-keto ester, followed by decarboxylation or deacylation to yield the corresponding hydrazone.[4] While this reaction does not directly involve 2-chloro-5-methoxyphenylhydrazine as a starting material, it is a key related synthesis for generating its corresponding hydrazones from the diazonium salt of 2-chloro-5-methoxyaniline.

Diagram: Japp-Klingemann Reaction Workflow

Japp_Klingemann A Aryl Diazonium Salt C Coupling A->C B β-Keto Ester B->C D Azo Intermediate C->D E Hydrolysis & Rearrangement D->E F Hydrazone Product E->F

Caption: Generalized workflow of the Japp-Klingemann reaction.

Spectroscopic Characterization

While a publicly available 1H NMR spectrum for (2-chloro-5-methoxyphenyl)hydrazine is not readily found, the expected proton NMR signals can be predicted based on its structure. The aromatic region would display a characteristic splitting pattern for the three protons on the substituted phenyl ring. The protons of the hydrazine moiety (-NH-NH2) would likely appear as broad singlets, and their chemical shifts would be sensitive to the solvent and concentration. The methoxy group would present as a sharp singlet around 3.8-4.0 ppm. For the hydrochloride salt, the signals would be shifted downfield.

For the related (2-methoxyphenyl)hydrazine hydrochloride, 1H NMR data has been reported, which can serve as a useful reference.[5]

Safety and Handling

(5-Chloro-2-methoxyphenyl)hydrazine hydrochloride, like other hydrazine derivatives, should be handled with care in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[6] It is important to avoid inhalation of dust and contact with skin and eyes.[6] In case of accidental contact, rinse the affected area with plenty of water.[6] For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

Applications in Drug Development and Medicinal Chemistry

The indole and pyrazole scaffolds, readily accessible from 2-chloro-5-methoxyphenylhydrazine, are of immense interest in drug discovery. The specific substitution pattern of the resulting heterocycles can be fine-tuned to optimize interactions with biological targets. The chloro and methoxy groups can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, within a protein's active site. The ability to generate a library of substituted indoles and pyrazoles from this versatile starting material makes it a valuable tool for lead optimization in medicinal chemistry programs.

Conclusion

2-Chloro-5-methoxyphenylhydrazine is a valuable and versatile reagent in organic synthesis. Its reactivity is governed by the interplay of the nucleophilic hydrazine moiety and the electronic and steric effects of the chloro and methoxy substituents. This guide has provided an overview of its synthesis, key reactivity profiles in the Fischer indole synthesis and pyrazole formation, and its importance in the construction of biologically relevant heterocyclic systems. A thorough understanding of its reactivity, particularly the potential for regiochemical control in cyclization reactions, will continue to drive innovation in the synthesis of novel compounds for pharmaceutical and other applications.

References

  • Japp, F. R.; Klingemann, F. (1888). Ueber die Einwirkung von Diazobenzol auf Acetessigester, und über die Constitution der aus den resultirenden Verbindungen entstehenden Farbstoffe. Berichte der deutschen chemischen Gesellschaft, 21(1), 549–553. [Link]

  • PubChem. (n.d.). 2-Methoxyphenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Ishii, H., Murakami, Y., & Takeda, H. (1979). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 27(11), 2747-2755. [Link]

  • Doron Scientific. (2023, March 2). (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride. Retrieved from [Link]

  • Kamal, A., Ramana, A. V., & Ramana, D. V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54163-54190. [Link]

  • Gribi, C., & Neier, R. (2001). Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and -isoindole Derivatives. Zeitschrift für Naturforschung B, 56(11), 1230-1240. [Link]

  • Ishii, H., Murakami, Y., & Takeda, H. (1979). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 27(11), 2747-2755. [Link]

  • Reddy, L. V. R., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 126. [Link]

  • Beilstein-Institut. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazoles using (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery and development. Its remarkable versatility and ability to engage in a multitude of biological interactions have led to its incorporation into a wide array of clinically significant therapeutic agents. From the anti-inflammatory properties of celecoxib to the metabolic regulation of rimonabant and the immunomodulatory effects of tofacitinib, the pyrazole scaffold consistently demonstrates its value as a privileged structure in medicinal chemistry. The continued exploration and functionalization of this core structure remain a vibrant and highly fruitful area of research, driving the development of novel therapeutics with improved efficacy and safety profiles.

This application note provides a comprehensive guide to the synthesis of pyrazoles utilizing (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride. The primary and most robust method for this transformation is the venerable Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][2][3] This reaction is celebrated for its generally high yields, operational simplicity, and mild reaction conditions.[4] This document will furnish a detailed, step-by-step protocol, delve into the underlying reaction mechanism, offer strategies for optimization and troubleshooting, and provide a framework for the characterization of the resulting pyrazole products.

Core Synthesis Protocol: Knorr Pyrazole Synthesis

This protocol outlines the synthesis of a pyrazole derivative via the acid-catalyzed condensation of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride with a 1,3-dicarbonyl compound. The following is a generalized procedure that can be adapted and optimized for specific 1,3-dicarbonyl substrates.

Materials and Reagents:

  • (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride (CAS: 5446-16-2)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane)

  • Solvent (e.g., Ethanol, Methanol, Glacial Acetic Acid)

  • Acid catalyst (e.g., Glacial Acetic Acid, Sulfuric Acid - used cautiously)

  • Sodium Acetate (optional, as a buffer)

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Recrystallization apparatus or silica gel for column chromatography

Safety Precautions:

  • Hydrazine derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood. [4] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

  • Consult the Safety Data Sheet (SDS) for (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride and all other reagents before commencing work.

Experimental Workflow Diagram:

G reagents Combine (2-Chloro-5-methoxyphenyl)hydrazine HCl and 1,3-dicarbonyl compound in solvent dissolve Stir at room temperature until dissolved reagents->dissolve acid Add acid catalyst (e.g., glacial acetic acid) dissolve->acid heat Heat the reaction mixture with stirring (e.g., reflux in ethanol) acid->heat monitor Monitor reaction progress by TLC heat->monitor cool Cool the reaction mixture to room temperature monitor->cool Reaction complete precipitate Induce precipitation (e.g., by adding water) cool->precipitate filter Isolate the crude product by filtration precipitate->filter wash Wash the crude product with a suitable solvent (e.g., cold ethanol/water) filter->wash dry Dry the crude product wash->dry purify Purify the product (recrystallization or column chromatography) dry->purify characterize Characterize the final product (NMR, IR, Mass Spectrometry) purify->characterize

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride (1.0 equivalent) and the 1,3-dicarbonyl compound (1.0 - 1.2 equivalents).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol (approximately 5-10 mL per gram of hydrazine hydrochloride). Stir the mixture at room temperature. For the hydrochloride salt, the addition of a mild base like sodium acetate (1.0 equivalent) can be beneficial to liberate the free hydrazine in situ.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[4] Alternatively, the reaction can be run in glacial acetic acid as the solvent.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The optimal reaction time will vary depending on the specific substrates and can range from 1 to 24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates upon cooling, it can be collected by vacuum filtration. If not, slowly add cold water to the reaction mixture to induce precipitation.

  • Isolation: Collect the crude product by vacuum filtration and wash it with a small amount of cold solvent (e.g., a mixture of ethanol and water) to remove any soluble impurities.

  • Drying: Dry the crude product under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel.[6]

  • Characterization: Characterize the purified pyrazole derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Reaction Mechanism and Regioselectivity

The Knorr pyrazole synthesis proceeds through a well-established acid-catalyzed condensation-cyclization mechanism.

Mechanism Diagram:

G cluster_0 Reaction Mechanism A 1. Hydrazine attacks a carbonyl group B 2. Formation of a hemiaminal intermediate A->B C 3. Dehydration to form a hydrazone B->C D 4. Intramolecular attack of the second nitrogen on the other carbonyl C->D E 5. Formation of a cyclic hemiaminal D->E F 6. Dehydration to form the pyrazole ring E->F

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[2] This is followed by the elimination of a molecule of water to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group leads to a cyclic intermediate, which then dehydrates to yield the aromatic pyrazole ring.[4]

A crucial consideration when using unsymmetrical 1,3-dicarbonyl compounds is the potential for the formation of two regioisomeric pyrazole products. The regioselectivity of the reaction is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound. Generally, the more electrophilic carbonyl group is attacked first by the more nucleophilic nitrogen of the hydrazine.

Process Optimization and Troubleshooting

ParameterRecommendationRationale
Solvent Ethanol, methanol, or glacial acetic acid are commonly used.Protic solvents can facilitate proton transfer steps in the mechanism. Acetic acid can serve as both a solvent and a catalyst.
Catalyst Glacial acetic acid is a mild and effective catalyst. Stronger acids like H₂SO₄ can be used but may lead to side reactions.The acid protonates a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.
Temperature Reactions are typically run at reflux temperature.Higher temperatures provide the necessary activation energy for the dehydration steps and drive the reaction to completion.
Reaction Time 1-24 hours, monitored by TLC.The reaction time is dependent on the reactivity of the specific substrates.
Purification Recrystallization is often sufficient for solid products. Column chromatography may be necessary for oils or to separate regioisomers.The choice of purification method depends on the physical properties of the product and the impurity profile.

Troubleshooting Common Issues:

  • Low Yield:

    • Ensure the 1,3-dicarbonyl compound is of high purity and has not undergone self-condensation.

    • Increase the reaction time or temperature.

    • Consider using a slight excess of the 1,3-dicarbonyl compound.

    • If using the hydrochloride salt of the hydrazine, the addition of a mild base like sodium acetate may improve the yield by liberating the free base.

  • Formation of Impurities:

    • Hydrazine derivatives can be unstable, especially at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

    • Ensure the reaction is not heated for an unnecessarily long time.

  • Difficulty in Purification:

    • If recrystallization is ineffective, column chromatography is the recommended alternative.

    • If the product is an oil, consider converting it to a solid salt (e.g., hydrochloride) to facilitate purification by recrystallization.

Characterization of the Final Product

The structure and purity of the synthesized pyrazole should be confirmed by a combination of spectroscopic methods.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in the pyrazole ring and its substituents will provide definitive structural information.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the molecule.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized pyrazole.

Conclusion

The Knorr pyrazole synthesis offers a reliable and versatile method for the preparation of pyrazole derivatives from (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride and 1,3-dicarbonyl compounds. By following the detailed protocol and considering the mechanistic principles and optimization strategies outlined in these application notes, researchers can efficiently synthesize novel pyrazole-containing molecules for further investigation in drug discovery and other areas of chemical science. The inherent adaptability of this reaction allows for the creation of diverse libraries of pyrazoles, paving the way for the discovery of new bioactive compounds.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Jacobs, T. L. (1957). Pyrazoles and Related Compounds. In R. C. Elderfield (Ed.), Heterocyclic Compounds (Vol. 5, pp. 45-161). John Wiley & Sons, Inc.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • PubChem. (n.d.). 2-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • PubChemLite. (n.d.). (2-chloro-5-methoxyphenyl)hydrazine hydrochloride. Retrieved from [Link]

  • Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. r/Chempros. Retrieved from [Link]

  • Zanatta, N., et al. (2023). Regiocontrolled Synthesis of 1,3- and 1,5-Carboxyalkyl-1H-pyrazoles. Molecules, 28(1), 104.
  • Goud, E. S., et al. (2021). Regio Selective Synthesis of Pyrazole Derivatives of 5-Chloro-2-Methoxy Phenyl Hydrazide and Their Biological Evaluation. ChemistrySelect, 6(32), 8343-8348.
  • American Elements. (n.d.). (2-chloro-5-methoxyphenyl)hydrazine hydrochloride. Retrieved from [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical Sciences, 6(5), 1-8.
  • The Distant Reader. (n.d.). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Retrieved from [Link]

  • Doron Scientific. (2023, March 2). (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of Methoxyphenylhydrazine.

Sources

Application Note: Regioselective Synthesis of 7-Chloro-4-methoxyindoles via Fischer Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the precise regiochemical utility of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride in accessing rare indole scaffolds.

Executive Summary

The indole scaffold is ubiquitous in pharmaceuticals, yet accessing specific substitution patterns—particularly the 4,7-disubstituted manifold—remains synthetically challenging. This guide details the application of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride (CAS: 50709-34-7) in the Fischer Indole Synthesis. Due to the strategic placement of the chlorine atom, this precursor enforces a high-fidelity regioselective cyclization, granting exclusive access to 7-chloro-4-methoxyindole derivatives. These scaffolds are critical bioisosteres in kinase inhibitor development and serotonin (5-HT) receptor modulation.

Scientific Foundation & Regiochemistry

The Regioselectivity Challenge

In a standard Fischer Indole Synthesis using a meta-substituted phenylhydrazine (e.g., 3-methoxyphenylhydrazine), cyclization can occur at either ortho position (C2 or C6), leading to a difficult-to-separate mixture of 4- and 6-substituted indoles.

The Mechanistic Solution

(2-Chloro-5-methoxyphenyl)hydrazine resolves this ambiguity through steric blocking .

  • Position 2 (Ortho-1): Occupied by a Chlorine atom. The [3,3]-sigmatropic rearrangement cannot occur here due to the lack of a proton required for the re-aromatization step and significant steric hindrance.

  • Position 6 (Ortho-2): Unsubstituted and electronically activated by the para-methoxy group (methoxy is at C5, which is ortho to the C6 attack site, enhancing nucleophilicity).

Consequently, cyclization is forced exclusively to Position 6.

Structural Mapping (Pathway Visualization)

The following diagram illustrates the atom-mapping from the hydrazine precursor to the final indole core. Note how the phenyl ring numbering translates to the indole numbering.

FischerRegiochem cluster_map Atom Mapping Logic Hydrazine (2-Chloro-5-methoxyphenyl) hydrazine Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Ketone/Aldehyde (- H2O) Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Acid Catalysis (Tautomerization) Indole 7-Chloro-4-methoxyindole (Target Scaffold) Rearrangement->Indole Cyclization at C6 (C2 is blocked by Cl) P_C2 Phenyl C2 (Cl) I_C7 Indole C7 (Cl) P_C2->I_C7 Becomes P_C5 Phenyl C5 (OMe) I_C4 Indole C4 (OMe) P_C5->I_C4 Becomes P_C6 Phenyl C6 (H) I_C3a Indole C3a (Bridge) P_C6->I_C3a Attack Site

Caption: Regiochemical flow showing how the 2-chloro substituent forces cyclization at C6, yielding the 4,7-disubstituted indole.

Experimental Protocol

Reaction Partners & Scope

This hydrazine is versatile and can be reacted with various carbonyls to yield distinct subclasses of indoles:

Carbonyl SubstrateProduct ClassPotential Application
Cyclohexanone 8-Chloro-5-methoxy-1,2,3,4-tetrahydrocarbazolePrecursor to carbazoles; CNS active analogs.
Ethyl Pyruvate Ethyl 7-chloro-4-methoxyindole-2-carboxylateVersatile building block for drug discovery.
Butanal 3-Ethyl-7-chloro-4-methoxyindoleTryptamine analog synthesis (via Grandberg).
Acetophenone 2-Phenyl-7-chloro-4-methoxyindoleFluorescent probes; kinase inhibitors.
Detailed Protocol: Synthesis of 8-Chloro-5-methoxy-1,2,3,4-tetrahydrocarbazole

This protocol uses cyclohexanone as a model substrate.[1] It is robust, scalable, and self-validating via precipitation.

Reagents:

  • (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride (1.0 equiv)

  • Cyclohexanone (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Sodium Acetate (optional, to buffer HCl if needed)

Step-by-Step Methodology:

  • Hydrazone Formation (In Situ):

    • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride (5.0 g, 23.9 mmol) in Glacial Acetic Acid (40 mL).

    • Add Cyclohexanone (2.58 g, 2.7 mL, 26.3 mmol) dropwise at room temperature.

    • Observation: The suspension typically clears or changes color (often yellow/orange) as the hydrazone forms. Stir for 30 minutes at ambient temperature.

  • Fischer Cyclization:

    • Heat the reaction mixture to 80–90°C for 2–3 hours.

    • Monitoring: Use TLC (Hexane:EtOAc 4:1). The hydrazone spot will disappear, and a new, more non-polar fluorescent spot (the indole) will appear.

    • Mechanistic Check: If the reaction turns black/tarry, reduce temperature to 70°C. The methoxy group activates the ring, making it susceptible to oxidative degradation at very high temperatures (>110°C).

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into Ice-Water (200 mL) with vigorous stirring.

    • Self-Validating Step: The product should precipitate as a solid. If it oils out, scratch the flask sides or add a seed crystal.

    • Filter the solid using a Buchner funnel. Wash copiously with water (3 x 50 mL) to remove acetic acid.

    • Wash the filter cake with a small amount of cold hexanes to remove unreacted ketone.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water or Toluene .

    • Yield Expectation: 65–75%.

    • Characterization: 1H NMR should show a characteristic pair of doublets (or meta-coupling) for the aromatic protons, confirming the 4,7-substitution pattern (relative to indole numbering).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Tarry Product Temperature too high; Methoxy group oxidation.Lower reaction temp to 70°C; perform under Nitrogen atmosphere.
No Reaction Acid catalyst too weak.Add 5-10% H2SO4 or ZnCl2 to the acetic acid.
Regioisomer Mixture (Highly unlikely with this substrate)Check purity of starting hydrazine (ensure it is 2-Cl, 5-OMe).
Demethylation Strong Lewis Acid (e.g., BBr3, AlCl3) used.Stick to Bronsted acids (AcOH, H2SO4, HCl/EtOH).

Strategic Applications in Drug Discovery

Kinase Inhibition (ATP-Site Binders)

The 7-chloro-4-methoxyindole core mimics the adenine ring of ATP but with distinct electronic properties.

  • The 7-Chloro substituent fills hydrophobic pockets (e.g., the "Gatekeeper" region in certain kinases) and prevents metabolic oxidation at the 7-position.

  • The 4-Methoxy group acts as a hydrogen bond acceptor, interacting with hinge region residues.

GPCR Ligands (5-HT Receptors)

Derivatives of this scaffold are structurally homologous to serotonin (5-hydroxytryptamine).

  • The 4-methoxy group is a bioisostere for the 5-hydroxy group of serotonin (shifted positionally), often conferring selectivity for 5-HT2A or 5-HT2C receptors over 5-HT1A .

  • The 7-chloro group increases lipophilicity (logP), improving blood-brain barrier (BBB) penetration.

References

  • Fischer Indole Synthesis Mechanism & Review

    • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
    • Mechanism Overview:

  • Chemical Properties & Safety Data

    • (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride Product Page.[2] American Elements.

    • Safety Data Sheet (General Hydrazine Handling). Sigma-Aldrich.[3]

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International.
  • Related Synthetic Protocols (4-Methoxyindoles)

    • ChemicalBook Synthesis Protocols for Methoxyindoles.

Disclaimer: This protocol involves the use of hazardous chemicals, including hydrazines (potential carcinogens) and corrosive acids. All work must be performed in a fume hood with appropriate personal protective equipment (PPE).

Sources

Application Notes & Protocols for the Synthesis of Substituted Indoles via Fischer Cyclization of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride with Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Fischer indole synthesis stands as a paramount and versatile chemical reaction for constructing the indole nucleus, a core scaffold in a multitude of pharmaceuticals, agrochemicals, and natural products.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the acid-catalyzed coupling of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride with various ketones. We will delve into the mechanistic underpinnings, the critical influence of reagents and reaction conditions, and provide step-by-step procedures to empower researchers in drug development and organic synthesis.

Scientific Principles & Mechanistic Overview

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is an acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[3][4] The reaction is typically performed as a one-pot synthesis where the intermediate arylhydrazone is formed in situ.[5][6]

The Reaction Mechanism

The generally accepted mechanism involves several distinct stages, each influenced by the reaction conditions and the electronic nature of the substrates.[3][7][8]

  • Hydrazone Formation: The reaction initiates with the condensation of (2-Chloro-5-methoxyphenyl)hydrazine with a ketone to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone undergoes an acid-catalyzed tautomerization to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'.[3][6] This step is critical and requires the ketone to have at least one α-hydrogen.

  • [7][7]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes an irreversible electrocyclic rearrangement, which is the key bond-forming step.[3][7][8] This rearrangement breaks the weak N-N bond and forms a new C-C bond.

  • Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular attack by the amino group on the imine carbon forms a five-membered ring aminoacetal intermediate.

  • Ammonia Elimination: Finally, under the acidic conditions, this intermediate eliminates a molecule of ammonia (NH₃) to yield the energetically favorable and stable aromatic indole ring.[1][3]

Fischer_Indole_Mechanism cluster_reactants Step 1: Hydrazone Formation cluster_tautomerization Step 2: Tautomerization cluster_rearrangement Steps 3-5: Rearrangement, Cyclization, Elimination Hydrazine Ar-NH-NH2 (2-Chloro-5-methoxyphenyl)hydrazine Ketone R1-C(=O)-CH2-R2 Ketone Hydrazone Ar-NH-N=C(R1)-CH2-R2 Phenylhydrazone Ketone->Hydrazone - H2O Enamine Ar-N=N-C(R1)=CH-R2 (Ene-hydrazine) Hydrazone->Enamine Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal Diimine->Aminal Cyclization Indole Substituted Indole Aminal->Indole - NH3

Caption: The mechanistic pathway of the Fischer indole synthesis.

Influence of Substituents and Catalysts

The success and regioselectivity of the Fischer indole synthesis are highly dependent on the choice of catalyst and the electronic properties of the substituents on both the arylhydrazine and the ketone.

  • Substituent Effects: The (2-Chloro-5-methoxyphenyl)hydrazine starting material contains both an electron-withdrawing group (EWG), the chloro substituent, and an electron-donating group (EDG), the methoxy substituent.[2]

    • The 5-methoxy group (EDG) increases the electron density of the aromatic ring, which generally facilitates the rate-determining[7][7]-sigmatropic rearrangement, potentially leading to higher yields under milder conditions.[2][9]

    • The 2-chloro group (EWG) , located ortho to the hydrazine moiety, can exert steric hindrance and electronic effects. Research has shown that ortho-substituents, particularly methoxy groups, can sometimes lead to "abnormal" cyclization products where the substituent is eliminated or migration occurs.[10] While this specific substrate has a chloro group, researchers should be aware of potential unexpected regioisomers or side products.

  • Catalyst Choice: The selection of the acid catalyst is critical.[4][11] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[3][8]

    • Lewis acids like zinc chloride are very common and effective.[1]

    • Brønsted acids such as acetic acid can often serve as both the catalyst and the solvent. Polyphosphoric acid (PPA) is a strong dehydrating agent and catalyst, often used for less reactive substrates.

    • The acidity of the medium can influence the regioselectivity when using unsymmetrical ketones.[9][12]

Safety, Materials, and Reagent Handling

Warning: This procedure involves hazardous materials. A thorough risk assessment should be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood.

Personal Protective Equipment (PPE)
  • Eye Protection: Tightly fitting safety goggles or a face shield.[13]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin Protection: A flame-resistant lab coat.[13]

  • Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded, a full-face respirator may be necessary.[13]

Reagent-Specific Hazards
ReagentKey Hazards
(2-Chloro-5-methoxyphenyl)hydrazine HCl Harmful if swallowed, toxic in contact with skin, may cause an allergic skin reaction, fatal if inhaled, may cause cancer, causes severe skin burns and eye damage. Corrosive to the respiratory tract.
Ketones (e.g., Acetone, Cyclohexanone) Highly flammable liquids and vapors. Cause serious eye irritation. May cause drowsiness or dizziness.
Acid Catalysts (e.g., ZnCl₂, PPA, Acetic Acid) Cause severe skin burns and eye damage. Harmful if swallowed or inhaled.

First Aid: In case of contact with skin or eyes, rinse immediately and cautiously with plenty of water for at least 15 minutes and seek immediate medical attention.[13] If inhaled, move the person to fresh air.[14] If swallowed, rinse mouth and do NOT induce vomiting; call a poison center or doctor immediately.

Materials & Reagents Table
Material/ReagentCAS NumberSupplier ExampleNotes
(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride5446-16-2American Elements, Sigma-AldrichThe primary starting material.
Cyclohexanone108-94-1J&K ScientificRepresentative cyclic ketone.[7]
Acetophenone98-86-2Sigma-AldrichRepresentative aryl ketone.
Isopropyl methyl ketone563-80-4MDPIRepresentative unsymmetrical aliphatic ketone.[8]
Zinc chloride (ZnCl₂)7646-85-7J&K ScientificCommon Lewis acid catalyst.[7]
Glacial Acetic Acid64-19-7J&K ScientificCan act as both solvent and catalyst.[7]
Polyphosphoric Acid (PPA)8017-16-1J&K ScientificStrong acid catalyst for less reactive substrates.[7]
Ethanol (Absolute)64-17-5Fisher ScientificCommon reaction solvent.
Ethyl Acetate141-78-6Sigma-AldrichCommon extraction solvent.
Sodium Bicarbonate (NaHCO₃)144-55-8Fisher ScientificFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Sigma-AldrichDrying agent.
Silica Gel (for chromatography)7631-86-9Sigma-AldrichFor purification.

Experimental Protocols & Workflows

The following protocols are generalized and may require optimization based on the specific ketone used. Monitoring the reaction by Thin-Layer Chromatography (TLC) is highly recommended.

General One-Pot Protocol using Acetic Acid

This method is often the most straightforward, using acetic acid as both the solvent and the acid catalyst.[8]

One_Pot_Workflow start Combine Hydrazine HCl (1.0 eq) and Ketone (1.05 eq) in a round-bottom flask. add_solvent Add glacial acetic acid as solvent/catalyst. start->add_solvent reflux Heat the mixture to reflux (e.g., 118°C) for 2-6 hours. add_solvent->reflux monitor Monitor reaction progress by TLC. reflux->monitor cool Cool the reaction to room temperature. monitor->cool neutralize Carefully neutralize with aqueous base (e.g., NaOH or NaHCO₃ solution). cool->neutralize extract Extract the product with an organic solvent (e.g., Ethyl Acetate, 3x). neutralize->extract wash_dry Wash combined organic layers with brine, then dry over anhydrous Na₂SO₄. extract->wash_dry concentrate Filter and concentrate the solvent under reduced pressure. wash_dry->concentrate purify Purify the crude product via column chromatography or recrystallization. concentrate->purify

Caption: Experimental workflow for the one-pot Fischer indole synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride (1.0 eq.) and the desired ketone (1.0-1.2 eq.).

  • Solvent/Catalyst Addition: Add a suitable amount of glacial acetic acid to the flask to act as the solvent (e.g., 5-10 mL per gram of hydrazine).

  • Heating: Heat the reaction mixture to reflux with vigorous stirring. The temperature will be approximately 118°C for acetic acid.

  • Monitoring: Allow the reaction to proceed for 2-6 hours. Monitor the consumption of the starting material and the formation of the product by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker of ice water.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).[2][8]

  • Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude indole product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Alternative Protocol using a Lewis Acid Catalyst

For ketones that are sensitive to strong Brønsted acids or for reaction optimization, a Lewis acid in a less acidic solvent can be employed.

Modifications to the General Protocol:

  • Solvent: Use a solvent such as absolute ethanol or toluene instead of acetic acid.

  • Catalyst: After adding the hydrazine and ketone to the solvent, add the Lewis acid catalyst (e.g., anhydrous zinc chloride, 1.0-2.0 eq.) in portions.

  • Temperature: The reaction may be run at the reflux temperature of the chosen solvent.

  • Work-up: The work-up procedure is similar, though care must be taken to fully quench the Lewis acid during the aqueous work-up.

Data Interpretation & Troubleshooting

ParameterTypical Conditions & Expected Outcomes
Starting Materials (2-Chloro-5-methoxyphenyl)hydrazine HCl, Ketone (aliphatic, cyclic, or aryl)
Catalyst Acetic Acid, Polyphosphoric Acid (PPA), ZnCl₂, p-TsOH
Solvent Acetic Acid, Ethanol, Toluene
Temperature 80°C to 140°C (typically reflux)
Reaction Time 1 to 24 hours, monitored by TLC
Yield Highly variable (40-90%), dependent on ketone structure and conditions.

Troubleshooting Common Issues:

  • Low or No Product Formation:

    • Insight: The catalyst may be inactive or insufficient. The temperature might be too low for the specific substrate.

    • Solution: Ensure the Lewis acid catalyst is anhydrous. Try a stronger acid system like PPA. Increase the reaction temperature and/or time.

  • Formation of Multiple Products (Regioisomers):

    • Insight: When using an unsymmetrical ketone, cyclization can occur on either side of the carbonyl group, leading to a mixture of indole regioisomers.[9][12] The product ratio can be sensitive to the acidity of the reaction medium.[12]

    • Solution: Altering the acid catalyst (e.g., from acetic acid to PPA) can change the product ratio. Careful purification via column chromatography will be necessary to separate the isomers.

  • Unexpected Product Formation (Abnormal Fischer Indole):

    • Insight: As noted, hydrazines with ortho-substituents can undergo unexpected cyclizations.[10] For (2-Chloro-5-methoxyphenyl)hydrazine, there is a possibility of cyclization occurring at the C6 position with subsequent loss of the chloro group, or other rearrangements.

    • Solution: Thoroughly characterize the final product using NMR (¹H, ¹³C), mass spectrometry, and other analytical techniques to confirm its structure. If an unexpected product forms, a different synthetic route to the desired indole may be necessary.

References

  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. J&K Scientific. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • American Elements. (n.d.). (2-chloro-5-methoxyphenyl)hydrazine hydrochloride. American Elements. Retrieved from [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2496. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1970). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. J. Chem. Soc. B, 636-640. Retrieved from [Link]

  • ACS Publications. (1991). An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen. The Journal of Organic Chemistry, 56(12), 4047-4049. Retrieved from [Link]

  • PMC. (2011). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 59(10), 1225-1233. Retrieved from [Link]

  • PubMed. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Volume 3, Issue 1. Retrieved from [Link]

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2496. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • PubMed. (1987). Synthesis of some N-substituted indole derivatives and their biological activities. Journal of the Indian Chemical Society, 64(8), 483-486. Retrieved from [Link]

  • Arkivoc. (2008). Synthesis and biological evaluation of some N-substituted indoles. ARKIVOC, (xiv), 216-227. Retrieved from [Link]

  • quimicaorganica.org. (2010). Indoles Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Loyola eCommons. (1993). Novel Synthetic Route to 5-Substituted Indoles. Loyola University Chicago. Retrieved from [Link]

  • ResearchGate. (2019). Light-Enabled Metal-Free Pinacol Coupling by Hydrazine. Chemical Science. Retrieved from [Link]

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Application Notes & Protocols: Advanced Cyclization Techniques Involving (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride in the synthesis of heterocyclic compounds. The primary focus is on the Fischer indole synthesis, a robust and versatile method for creating substituted indole scaffolds, which are of paramount importance in medicinal chemistry. In addition to detailed mechanistic explanations and step-by-step protocols for indolization, this guide explores alternative cyclization pathways and provides expert insights into potential side reactions and optimization strategies.

Introduction: The Strategic Value of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride

(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride is a highly valuable bifunctional reagent in modern organic synthesis.[1][2][3] Its structure, featuring a hydrazine moiety for nucleophilic reactions and a substituted phenyl ring, makes it an ideal precursor for constructing complex heterocyclic systems. The specific substitution pattern—a chloro group ortho to the hydrazine and a methoxy group meta to it—offers chemists precise control over the electronic and steric properties of the resulting molecules. This control is critical in drug development, where such substitutions can profoundly influence a compound's pharmacological profile, including receptor binding, metabolic stability, and bioavailability.[4]

The indole nucleus, in particular, is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[5][6] The Fischer indole synthesis, a classic yet continually relevant reaction, provides one of the most direct routes to this scaffold from arylhydrazines.[7][8][9] This guide will delve into the practical application of this century-old reaction to our specific substrate, offering both foundational protocols and advanced insights.

Part 1: The Fischer Indole Synthesis: A Workhorse for Indole Construction

Discovered in 1883 by Emil Fischer, this reaction produces an indole from an arylhydrazine and an aldehyde or ketone under acidic conditions.[7][10] It remains one of the most effective and widely used methods for indole synthesis due to its reliability and broad scope.[5][6]

Core Mechanism: A Step-by-Step Analysis

The reaction proceeds through a sequence of well-established steps, initiated by an acid catalyst. The choice of catalyst is crucial and can range from Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) to Lewis acids (ZnCl₂, BF₃, AlCl₃).[5][7][8][10]

  • Hydrazone Formation: The arylhydrazine reacts with a carbonyl compound (aldehyde or ketone) to form a phenylhydrazone. This initial condensation can be performed as a separate step, or the hydrazine and carbonyl compound can be subjected directly to the indolization conditions.[8][11]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is essential for the subsequent rearrangement.[7][8]

  • [11][11]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted, pericyclic[11][11]-sigmatropic rearrangement. This is the key bond-forming step, creating a new C-C bond and breaking the weak N-N bond to form a di-imine intermediate.[7][12]

  • Cyclization & Aromatization: The intermediate di-imine readily cyclizes to form an aminoacetal (aminal). Subsequent elimination of an ammonia molecule, driven by the formation of a stable aromatic ring, yields the final indole product.[7][8][10]

Fischer_Indole_Mechanism A Arylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B Condensation (-H₂O) C Enamine (Tautomer) B->C Tautomerization D Protonated Enamine C->D Protonation E Di-imine Intermediate D->E [3,3]-Sigmatropic Rearrangement F Cyclized Aminal E->F Cyclization G Indole Product F->G Aromatization NH3 - NH₃ H_plus H+ dummy1 dummy2

Caption: General mechanism of the Fischer Indole Synthesis.

Application to (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride

When reacting (2-Chloro-5-methoxyphenyl)hydrazine with an unsymmetrical ketone like 2-butanone, two isomeric enamine intermediates are possible, potentially leading to two different indole products. However, cyclization typically occurs at the less sterically hindered carbon. The substituents on the phenyl ring direct the final substitution pattern of the indole. For our substrate, the expected product is a 7-chloro-4-methoxy-1H-indole derivative.

Experimental Protocol: Synthesis of 7-Chloro-4-methoxy-2,3-dimethyl-1H-indole

This protocol describes a representative Fischer indole synthesis using (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride and 2-butanone.

Step 1: Phenylhydrazone Formation (Optional, can be done in-situ)

  • In a round-bottom flask, dissolve (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Add 2-butanone (1.1 eq) dropwise while stirring.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the hydrazone.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Indolization (Cyclization)

  • To a flask equipped with a reflux condenser, add the prepared phenylhydrazone (1.0 eq).

  • Add the chosen acid catalyst and solvent (see Table 1 for options). A common choice is glacial acetic acid, which can serve as both catalyst and solvent.[5]

  • Heat the mixture to reflux (typically 80-120°C) with vigorous stirring. Monitor the reaction by TLC until the starting hydrazone is consumed (typically 2-6 hours).

  • After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

  • The crude indole product may precipitate. If not, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) until precipitation is complete.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.

Fischer_Workflow start Start: (2-Chloro-5-methoxyphenyl)hydrazine HCl + Ketone hydrazone Step 1: Hydrazone Formation Solvent: Ethanol Catalyst: Acetic Acid Heat to Reflux start->hydrazone indolization Step 2: Indolization (Cyclization) Acid Catalyst (e.g., PPA, ZnCl₂, AcOH) Heat to Reflux hydrazone->indolization Isolate or in-situ workup Step 3: Workup Pour into Ice Water Neutralize with Base indolization->workup purification Step 4: Purification Recrystallization or Column Chromatography workup->purification product Final Product: Substituted Indole purification->product

Caption: Experimental workflow for the Fischer Indole Synthesis.

Data Presentation: Common Catalysts and Conditions

The choice of acid catalyst is a critical parameter that can significantly influence reaction yield and purity.[5][10]

CatalystTypeCommon SolventsTypical TemperatureNotes
**Zinc Chloride (ZnCl₂) **Lewis AcidAcetic Acid, Ethanol100-150°CA classic and highly effective catalyst.[8][11]
Polyphosphoric Acid (PPA) Brønsted AcidNone (acts as solvent)80-120°CExcellent for less reactive substrates; workup can be challenging.[7][11]
Acetic Acid (AcOH) Brønsted AcidNone (acts as solvent)Reflux (~118°C)Milder conditions, good for sensitive substrates.[5]
Sulfuric Acid (H₂SO₄) Brønsted AcidEthanol, Acetic Acid80-100°CStrong acid, can cause charring with sensitive substrates.[7]
Boron Trifluoride (BF₃) Lewis AcidEtherate, Acetic Acid25-80°CEffective Lewis acid, often used as its etherate complex.[7][11]
Expertise & Causality: The "Abnormal" Fischer Synthesis

A critical consideration when using methoxy-substituted phenylhydrazones is the potential for an "abnormal" reaction pathway.[9] In the case of ortho-methoxy substituted hydrazones, cyclization can occur on the same side as the methoxy group. Under strongly acidic conditions with a nucleophilic counter-ion (like HCl), the methoxy group can be displaced.

For example, reacting ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol has been shown to yield ethyl 6-chloroindole-2-carboxylate as a major product instead of the expected 7-methoxyindole.[9] This occurs via a dienone-imine intermediate where the methoxy group is eliminated and subsequently replaced by a chloride ion in a nucleophilic substitution.[13] While our substrate is a 2-chloro-5-methoxy derivative, researchers should be aware of this possibility, especially when using strong hydrogen halide acids, and characterize their final product thoroughly to confirm the expected regiochemistry.

Part 2: Alternative Cyclization Reactions

While the Fischer synthesis is dominant, the hydrazine moiety is a versatile functional group capable of participating in other important cyclization reactions to form different heterocyclic rings.[4][14]

Pyrazole Synthesis via Condensation with 1,3-Dicarbonyls

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are readily synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][15]

General Protocol Outline:

  • Dissolve (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Heat the mixture to reflux for 2-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the resulting pyrazole derivative by recrystallization or chromatography.

Other Heterocycles
  • Pyridazines: Reacting hydrazines with 1,4-dicarbonyl compounds can yield six-membered pyridazine rings.[4]

  • 1,2,4-Triazines: More complex, multi-step procedures can use hydrazone intermediates to build 1,2,4-triazine scaffolds.[16]

  • 1,2,4-Triazoles: Hydrazines can react with reagents like nitriles or imidates to form 1,2,4-triazole rings.[4]

These alternative pathways highlight the synthetic flexibility of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride as a precursor to a diverse range of heterocyclic systems relevant to pharmaceutical and agrochemical research.[4][15]

References

  • Wikipedia. Fischer indole synthesis. [Link]

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  • Li, P., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6345. [Link]

  • Ishii, H., et al. (1983). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 31(9), 3037-3047. [Link]

  • Dooleweerdt, K., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters, 19(5), 1090-1093. [Link]

  • White, C. J., & Yudin, A. K. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics. Nature Chemistry, 3(7), 509-524. [Link]

  • El-Seedi, H. R., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34228-34253. [Link]

  • Delcros, J. G., et al. (2021). Rapid access to Asp/Glu sidechain hydrazides as thioester precursors for peptide cyclization and glycosylation. Chemical Communications, 57(5), 633-636. [Link]

  • Al-Mulla, A. (2012). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 17(5), 5894-5902. [Link]

  • Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]

  • Stýskala, J., Slouka, J., & Lycka, A. (2002). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[5][7][8]Triazino[5,6-b]quinoline Derivatives. Collection of Czechoslovak Chemical Communications, 67(11), 1699-1708. [Link]

  • Doron Scientific. (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride. [Link]

  • American Elements. (2-chloro-5-methoxyphenyl)hydrazine hydrochloride. [Link]

  • Ferreira, R. J., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(21), 6667. [Link]

  • Bugaenko, D. I., Karchava, A. V., & Yurovskaya, M. A. (2019). Synthesis of Indoles: Recent Advances. Russian Chemical Reviews, 88(2), 99-161. [Link]

  • Lee, H., et al. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, 26(6), 1546. [Link]

  • Mlostoń, G., et al. (2016). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. Molecules, 21(9), 1232. [Link]

  • Rauf, A., et al. (2022). Synthesis of Indole Alkaloids. Encyclopedia, 2(1), 188-232. [Link]

  • PubChem. (2-chloro-5-methoxyphenyl)hydrazine hydrochloride. [Link]

  • Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole.
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Optimized Solvents for Reactions Involving (2-Chloro-5-methoxyphenyl)hydrazine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride is a versatile substituted arylhydrazine salt that serves as a key building block in the synthesis of a variety of heterocyclic compounds with significant applications in the pharmaceutical and agrochemical industries. The chloro and methoxy substituents on the phenyl ring modulate the electronic properties and reactivity of the hydrazine moiety, influencing the course and outcome of classical reactions such as the Fischer indole synthesis, pyrazole formation, and the Japp-Klingemann reaction.

The choice of solvent is a critical parameter in reactions involving this reagent. The solvent not only dictates the solubility of the starting materials but also influences the reaction kinetics, mechanism, and ultimately, the yield and purity of the desired product. This guide provides a comprehensive overview of optimized solvent systems for key reactions utilizing (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride, supported by detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Physicochemical Properties and Solubility Profile

(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride is a crystalline solid.[1] As a hydrochloride salt, it exhibits enhanced stability and is generally less prone to oxidation compared to the free base.[1] However, its salt form necessitates careful consideration of solvent choice to ensure sufficient solubility for efficient reaction.

While comprehensive quantitative solubility data for (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride is not extensively documented in publicly available literature, a qualitative understanding can be derived from its structure and from data on analogous compounds like 4-cyanophenylhydrazine hydrochloride.[2]

Table 1: Qualitative Solubility of (2-Chloro-5-methoxyphenyl)hydrazine Hydrochloride in Common Organic Solvents

SolventSolvent ClassExpected SolubilityRationale and Remarks
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleHigh polarity effectively solvates the hydrochloride salt. May require gentle heating or sonication for complete dissolution.[2]
Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, its high dielectric constant facilitates the dissolution of ionic species. Often a good choice for pyrazole synthesis.
MethanolPolar ProticSolubleThe polar hydroxyl group can hydrogen bond with the hydrochloride salt, aiding dissolution.[2]
EthanolPolar ProticSolubleSimilar to methanol, but may have slightly lower solvating power for the salt. Often used in Fischer indole synthesis.[3]
Acetic AcidPolar Protic (Acidic)SolubleActs as both a solvent and an acid catalyst in reactions like the Fischer indole synthesis.
WaterPolar ProticSolubleThe hydrochloride salt is expected to be soluble in water.[2] However, the presence of water can be detrimental in some organic reactions.
Dichloromethane (DCM)NonpolarSparingly Soluble to InsolubleLow polarity is generally insufficient to dissolve the salt.
TolueneNonpolarInsolubleNot a suitable solvent for the hydrochloride salt.

Expert Insight: For reactions requiring the free hydrazine base, (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride can be neutralized in situ with a mild base like sodium acetate or triethylamine, or by a prior workup involving neutralization with a base such as sodium bicarbonate and extraction into an organic solvent.

Core Applications and Optimized Solvent Systems

The Fischer Indole Synthesis: Crafting the Indole Scaffold

The Fischer indole synthesis is a cornerstone reaction for the construction of indole rings from arylhydrazines and carbonyl compounds under acidic conditions.[4] The reaction proceeds through the formation of a hydrazone, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[4]

The choice of solvent and acid catalyst is paramount for achieving high yields and regioselectivity. For electron-rich hydrazines like (2-Chloro-5-methoxyphenyl)hydrazine, the reaction conditions can be modulated to favor the desired cyclization pathway.

fischer_workflow A Dissolve Hydrazine HCl and Carbonyl Compound B Add Acid Catalyst (if not the solvent) A->B C Heat Reaction Mixture (Monitor by TLC) B->C D Work-up and Purification C->D E Characterization of Indole Product D->E

Caption: Solvent considerations for pyrazole synthesis.

Optimized Solvent Systems for Pyrazole Synthesis:

  • Polar Aprotic Solvents (DMF, DMSO): For reactions involving hydrazine hydrochlorides, polar aprotic solvents like DMF and DMSO are often superior to traditional protic solvents. [6]These solvents effectively dissolve the salt and can facilitate the reaction, leading to higher yields.

  • Ethanol or Methanol: These protic solvents are commonly used, especially if the free hydrazine base is used or generated in situ. [7]Reactions in these solvents are often carried out at reflux.

  • Solvent-Free Microwave-Assisted Synthesis: Microwave irradiation under solvent-free conditions provides a rapid and environmentally friendly alternative for pyrazole synthesis. This method can significantly reduce reaction times and often leads to high yields.

Protocol 2: Synthesis of 1-(2-Chloro-5-methoxyphenyl)-3,5-dimethyl-1H-pyrazole

This protocol outlines the synthesis of a substituted pyrazole from (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride and a 1,3-dicarbonyl compound.

Materials:

  • (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask, dissolve (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in DMF.

  • Add acetylacetone (1.05 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 3-5 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • DMF is chosen for its ability to dissolve the hydrochloride salt and facilitate the cyclocondensation reaction.

  • A slight excess of the dicarbonyl compound ensures the complete reaction of the hydrazine.

  • Heating accelerates the condensation and subsequent cyclization reactions.

  • Aqueous workup and extraction are standard procedures for isolating the organic product from the high-boiling polar solvent and any inorganic byproducts.

The Japp-Klingemann Reaction: A Route to Functionalized Hydrazones

The Japp-Klingemann reaction is a powerful tool for synthesizing arylhydrazones from aryl diazonium salts and β-keto esters or β-keto acids. [8]The resulting hydrazones are valuable intermediates that can be subsequently converted into indoles via the Fischer indole synthesis. [8] The reaction is typically carried out in an aqueous or alcoholic medium under basic or neutral conditions to facilitate the coupling of the diazonium salt with the enolate of the β-dicarbonyl compound.

Diagram 3: Japp-Klingemann Reaction Pathway

japp_klingemann A Diazotization of 2-Chloro-5-methoxyaniline C Coupling Reaction in Buffered Solution A->C B Preparation of Enolate of β-Keto Ester B->C D Hydrolysis and Decarboxylation C->D E Formation of Hydrazone Product D->E F Fischer Indole Synthesis E->F

Caption: Sequential Japp-Klingemann and Fischer indole synthesis.

Optimized Solvent System for the Japp-Klingemann Reaction:

  • Aqueous Ethanol or Methanol with a Buffer: A mixture of water and a water-miscible organic solvent like ethanol or methanol is a common choice. The presence of a buffer, such as sodium acetate, is crucial to maintain a pH that is optimal for both the stability of the diazonium salt and the formation of the enolate.

Protocol 3: Synthesis of Ethyl 2-((2-chloro-5-methoxyphenyl)hydrazineylidene)propanoate (A Hydrazone Intermediate)

This protocol describes the formation of a hydrazone via the Japp-Klingemann reaction, starting from the corresponding aniline.

Materials:

  • 2-Chloro-5-methoxyaniline

  • Sodium nitrite

  • Hydrochloric acid

  • Ethyl 2-methylacetoacetate

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Diazotization: In a beaker, dissolve 2-chloro-5-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • Coupling: In a separate, larger flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) and a sufficient amount of sodium acetate in a mixture of ethanol and water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the stirred solution of the β-keto ester, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • The product hydrazone may precipitate from the reaction mixture. If so, collect it by filtration. Otherwise, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the crude hydrazone, which can be purified by recrystallization or chromatography.

Causality Behind Experimental Choices:

  • Diazotization is performed at low temperatures to prevent the decomposition of the unstable diazonium salt.

  • Sodium acetate acts as a base to deprotonate the β-keto ester, forming the nucleophilic enolate, and also buffers the solution to a suitable pH for the coupling reaction.

  • The slow addition of the diazonium salt to the β-keto ester solution helps to control the reaction and minimize side reactions.

Stability and Handling Considerations

Arylhydrazine hydrochlorides are generally more stable than their free base counterparts. However, prolonged exposure to air and light can lead to degradation. It is recommended to store (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride in a cool, dark, and dry place under an inert atmosphere if possible.

In solution, the stability of hydrazine hydrochlorides can be pH-dependent. In strongly acidic or basic aqueous solutions, hydrolysis may occur over time. [9][10]For organic reactions, using anhydrous solvents is generally recommended to prevent unwanted side reactions and ensure the reproducibility of results.

Conclusion

The selection of an appropriate solvent is a critical determinant of success in synthetic reactions involving (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride. For the Fischer indole synthesis, acetic acid or alcoholic solvents with an acid catalyst are effective. In pyrazole synthesis, polar aprotic solvents like DMF often provide superior results with the hydrochloride salt. The Japp-Klingemann reaction typically proceeds well in buffered aqueous-alcoholic mixtures. By understanding the interplay between the solvent, reactants, and reaction mechanism, researchers can optimize their synthetic strategies to achieve higher yields, improved purity, and more efficient access to valuable heterocyclic compounds. The protocols and insights provided herein serve as a robust foundation for the effective utilization of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride in diverse research and development settings.

References

  • Japp, F. R.; Klingemann, F. (1888). "Ueber die Einwirkung von Diazobenzol auf Acetessigester, und über die Constitution der aus den resultirenden Verbindungen entstehenden Körper". Berichte der deutschen chemischen Gesellschaft, 21(1), 549-558. (This is a foundational reference for the Japp-Klingemann reaction and is provided for historical context and can be accessed through historical chemical archives).
  • Wikipedia contributors. (2023). Japp–Klingemann reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Reactions, Inc. (2023). The Japp-Klingemann Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • Weber, E., et al. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. Zeitschrift für Naturforschung B, 65(6), 745-752. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of pyrazoles.
  • Google Patents. (n.d.). New process for manufacture of pyrazoles or pyrimidones.
  • MDPI. (2018). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of pyrazole and its derivatives.
  • "Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information". (n.d.).
  • Google Patents. (n.d.). Pyridyl-pyrazoles and methods of preparing the same.
  • ResearchGate. (n.d.). Synthesis of pyrazole‐hybrids; Reagent conditions: i. DMF‐DMA, phenylhydrazine, reflux, 4 h. Retrieved from [Link]

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • National Institutes of Health. (2012). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]

  • ResearchGate. (n.d.). Japp-Klingemann hydrazone synthesis. Retrieved from [Link]

  • Wikipedia contributors. (2023). Phenylhydrazine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2014). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Hydralazine Hydrochloride in Both Flavored and Nonflavored Extemporaneous Preparations. Retrieved from [Link]

  • PubMed. (1986). Stability of hydralazine hydrochloride in aqueous vehicles. Retrieved from [Link]

  • PubMed. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved from [Link]

  • PubMed. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to (2-Chloro-5-methoxyphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this substituted arylhydrazine, with a focus on troubleshooting common issues and optimizing reaction yields, particularly in the context of the Fischer indole synthesis.

Reagent Profile: At a Glance

A solid understanding of your starting material is the foundation of a successful experiment. Below are the key properties of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride.

PropertyValueSource
CAS Number 5446-16-2[1]
Molecular Formula C₇H₁₀Cl₂N₂O[2][3]
Molecular Weight 209.07 g/mol [1]
Form Solid[1]
Primary Application Precursor for Fischer indole synthesis[4][5]

Core Troubleshooting Workflow for Low Reaction Yields

Low yield is the most frequently encountered issue. Before delving into specific FAQs, this workflow provides a logical sequence for diagnosing the root cause of a suboptimal reaction outcome.

Troubleshooting_Workflow start Low Yield or Reaction Failure Observed check_purity 1. Verify Starting Material Purity (Hydrazine & Carbonyl) start->check_purity check_conditions 2. Assess Reaction Conditions (Acid, Solvent, Temp.) check_purity->check_conditions Purity Confirmed purify_sm Recrystallize or Re-purify Starting Materials check_purity->purify_sm check_side_reactions 3. Analyze for Side Products (TLC, LC-MS) check_conditions->check_side_reactions Conditions Seem Optimal optimize_conditions Systematically Optimize: - Catalyst Choice & Loading - Temperature & Time - Solvent System check_conditions->optimize_conditions Conditions Suboptimal mitigate_side_reactions Modify Conditions to Disfavor Side Reactions (e.g., lower temp, weaker acid, anhydrous conditions) check_side_reactions->mitigate_side_reactions

Caption: A systematic workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

This section directly addresses common challenges in a question-and-answer format, providing both solutions and the scientific reasoning behind them.

Section 1: Starting Material and Reagent Stability

Q1: My reaction is not working. Could the (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride be the problem?

A: Absolutely. The purity of starting materials is a critical factor that is often overlooked.[6] Impurities in either the arylhydrazine or the carbonyl partner can lead to unwanted side reactions and significantly lower your yield.[6]

  • Expertise & Causality: (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride can degrade over time, especially if exposed to air and light, leading to oxidation byproducts. As a hydrochloride salt, it is generally more stable than the free base. However, it's crucial to use a high-purity reagent.

  • Trustworthiness (Self-Validation): Before starting your synthesis, confirm the purity of your hydrazine via NMR or measure its melting point. Compare the data with the supplier's certificate of analysis. If in doubt, recrystallize the material.

Q2: Do I need to convert the hydrochloride salt to the free base before my reaction?

A: Not necessarily, especially for the Fischer indole synthesis. The reaction is acid-catalyzed, so using the hydrochloride salt is often advantageous and is a common procedure.[7][8] The acidic conditions required for the cyclization are compatible with the salt form. In fact, adding a base to generate the free hydrazine and then adding acid for the reaction is an unnecessary step that could introduce impurities. For reactions requiring non-acidic conditions, you would need to neutralize the salt.

Section 2: Optimizing the Fischer Indole Synthesis

Q3: I'm getting a very low yield in my Fischer indole synthesis. What is the most important parameter to optimize?

A: The choice and concentration of the acid catalyst are paramount and often need to be optimized empirically for each specific substrate pairing.[6] There is no single "best" acid; the optimal choice depends on the electronic properties of both the hydrazine and the carbonyl compound.

  • Expertise & Causality: The acid catalyzes both the initial hydrazone formation and the key[9][9]-sigmatropic rearrangement.[10][11]

    • Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) are commonly used.[8][11] Polyphosphoric acid (PPA) is often effective as it serves as both catalyst and solvent, driving the reaction forward by removing water.

    • Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are also effective catalysts that can coordinate to the carbonyl and facilitate the reaction.[8][11]

  • Trustworthiness (Self-Validation): Set up small-scale parallel reactions to screen different acid catalysts and concentrations. Monitor the reactions by TLC or LC-MS to identify the conditions that provide the cleanest conversion to the desired product.

Q4: How do the chloro- and methoxy- substituents on the phenyl ring affect the reaction?

A: The electronic nature of these substituents plays a crucial role in the success of the reaction.

  • Chloro group (at C2): This is an electron-withdrawing group, which can impact the nucleophilicity of the hydrazine and the rate of the key rearrangement step.[10]

  • Methoxy group (at C5): This is an electron-donating group. Electron-donating groups can weaken the N-N bond in the key ene-hydrazine intermediate.[9] While this can lower the activation energy for the desired rearrangement, excessive stabilization can sometimes favor an alternative pathway of heterolytic N-N bond cleavage, leading to dissociation and failure of the cyclization.[9][12]

Q5: What is the best solvent and temperature for this reaction?

A: This is highly substrate-dependent.

  • Solvents: Common choices include ethanol, acetic acid, or toluene. For higher temperatures, non-coordinating, high-boiling solvents may be used. Some acid catalysts, like polyphosphoric acid (PPA), can act as the solvent themselves.

  • Temperature: The Fischer indole synthesis often requires heating to drive the[9][9]-sigmatropic rearrangement and subsequent cyclization.[13] Typical temperatures range from 50°C to reflux, depending on the solvent and the reactivity of the substrates.[14] Optimization is key; start at a moderate temperature (e.g., 70-80°C) and adjust based on reaction monitoring.

Section 3: Common Side Reactions and Byproducts

Q6: I see multiple spots on my TLC plate that I can't identify. What are the likely side reactions?

A: Several side reactions can compete with the desired indole formation.

  • N-N Bond Cleavage: As mentioned in Q4, strong electron-donating groups can promote cleavage of the N-N bond, leading to the formation of anilines and imines as byproducts, which ultimately results in reaction failure.[9][12]

  • Abnormal Cyclization: The position of the methoxy group can sometimes lead to unexpected products. A study on 2-methoxyphenylhydrazone showed that under certain acidic conditions (HCl/EtOH), cyclization occurred on the side of the methoxy group, leading to a chlorinated, demethoxylated indole as an abnormal product.[13] This is a critical consideration for your specific starting material.

  • Dimerization/Polymerization: Under harsh acidic conditions or high temperatures, starting materials or the final indole product can degrade or polymerize, leading to a complex mixture of byproducts.[15]

Section 4: Work-up and Purification

Q7: My product seems to be present by TLC/LC-MS, but I'm having trouble isolating it during purification. Any advice?

A: Purification of indole derivatives can be challenging due to their polarity and potential for degradation on silica gel.[14]

  • Work-up: After the reaction is complete, carefully quench the acid catalyst. A typical procedure involves pouring the reaction mixture into ice water and basifying with an appropriate base (e.g., NaOH, NaHCO₃) to precipitate the crude product. The product is then extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Chromatography: If you are struggling with separation on silica gel, consider the following:

    • Deactivate the Silica: Pre-treating your silica gel column with a solvent system containing a small amount of a basic modifier like triethylamine (~1%) can prevent product streaking and degradation on the acidic silica surface.

    • Alternative Stationary Phases: If silica fails, consider using neutral alumina or reverse-phase (C18) chromatography.[14]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol is a representative starting point. Optimal conditions may vary.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride (1.0 eq).

  • Addition of Carbonyl: Add the desired ketone or aldehyde (1.0 - 1.2 eq).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., absolute ethanol, 5-10 mL per mmol of hydrazine). Add the acid catalyst (e.g., 4-6 eq of polyphosphoric acid or 0.2-1.0 eq of ZnCl₂).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress using TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.

  • Neutralization: Slowly basify the aqueous mixture with a saturated solution of sodium bicarbonate or 10% NaOH until the pH is ~7-8.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by column chromatography or recrystallization.

Protocol 2: Purity Assessment of Starting Hydrazine by ¹H NMR
  • Sample Preparation: Dissolve a small amount (~5-10 mg) of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Check for the characteristic aromatic and methoxy peaks. The integration of the peaks should correspond to the expected proton ratios. The presence of significant unidentifiable peaks suggests impurities that may require the reagent to be purified before use.

Mechanism at a Glance

Understanding the mechanism is key to rational troubleshooting. The following diagram outlines the core steps of the Fischer Indole Synthesis.

Fischer_Mechanism cluster_steps Key Mechanistic Steps A 1. Hydrazone Formation B 2. Tautomerization to Ene-hydrazine A->B C 3. [3,3]-Sigmatropic Rearrangement (Rate-Determining Step) B->C D 4. Rearomatization & Cyclization C->D E 5. Ammonia Elimination D->E F Aromatic Indole Product E->F

Caption: Key steps of the acid-catalyzed Fischer indole synthesis mechanism.[8][11]

References

  • Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds.
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
  • Somei, M. (2015). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan.
  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols.
  • Ghorai, M. K., et al. (2019). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. Organic & Biomolecular Chemistry.
  • Reddit User Discussion. (2021). Problems with Fischer indole synthesis. r/Chempros.
  • Wikipedia. Fischer indole synthesis.
  • ChemEurope.com. Fischer indole synthesis.
  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
  • ResearchGate. Reaction optimization table.
  • ResearchGate. How to get the maximum yield for the Fisher Indole synthesis?.
  • ResearchGate. Reaction of 1a with various arylhydrazines table.
  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Studer, A., et al. (2013). Phenyl Hydrazine as Initiator for Direct Arene C-H Arylation via Base Promoted Homolytic Aromatic Substitution. PMC - NIH.
  • Taylor & Francis. Fischer indole synthesis – Knowledge and References.
  • Echemi.com. (5-CHLORO-2-METHOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE Safety Data Sheets.
  • Sharma, A., et al. (2021). Arylhydrazine Trapping of Benzynes: Mechanistic Insights and a Route to Azoarenes. PMC - NIH.
  • Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing.
  • Google Patents. KR100517343B1 - Preparation method of Methoxyphenylhydrazine.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Methoxyphenylhydrazine hydrochloride.
  • PubChemLite. (2-chloro-5-methoxyphenyl)hydrazine hydrochloride (C7H9ClN2O).
  • Advanced Chemical Intermediates. (2-Chloro-5-methoxy-phenyl)-hydrazine; hydrochloride.
  • Doron Scientific. (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride.
  • PubChem. 2-Methoxyphenylhydrazine Hydrochloride.
  • American Elements. (2-chloro-5-methoxyphenyl)hydrazine hydrochloride.
  • Alfa Chemistry. Fischer Indole Synthesis.
  • United States Biological. 436080 (5-Chloro-2-methoxyphenyl)hydrazine Hydrochloride CAS: 5446-16-2.
  • Sigma-Aldrich. (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride AldrichCPR.

Sources

Technical Support Center: Synthesis of (2-Chloro-5-methoxyphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Focus: Minimizing Side Reactions & Process Optimization Target Molecule: (2-Chloro-5-methoxyphenyl)hydrazine HCl (Intermediate for Eltrombopag)

System Overview & Critical Control Points

Welcome to the technical support interface. You are likely synthesizing this hydrazine as a key building block for thrombopoietin receptor agonists (e.g., Eltrombopag).

This synthesis is deceptively simple but chemically unforgiving. The 5-methoxy group is a strong electron donor, activating the ring and making the diazonium intermediate highly susceptible to azo coupling (forming red/orange dyes) and decomposition (forming tars). The 2-chloro group provides steric bulk but also introduces a risk of nucleophilic displacement if the temperature spikes.

The "Golden Path" Protocol (Standardized)

To assist you, we have defined a reference protocol based on the Stannous Chloride (


) reduction method, which offers the highest reliability for laboratory-scale synthesis compared to the sulfite route.

Reaction Scheme:

  • Diazotization: 2-Chloro-5-methoxyaniline +

    
     + 
    
    
    
    
    
    Diazonium Salt
  • Reduction: Diazonium Salt +

    
    
    
    
    
    Hydrazine-Sn Complex
  • Hydrolysis/Isolation: Complex +

    
    
    
    
    
    Target Hydrazine Hydrochloride

Interactive Troubleshooting Guide (FAQ)

Below are the most frequent "tickets" submitted by researchers, addressed with root-cause analysis and corrective actions.

Ticket #01: "My reaction mixture turned into a black tar during diazotization."

Diagnosis: Thermal Decomposition (Diazo-tar formation). Root Cause: The diazonium salt of 2-chloro-5-methoxyaniline is thermally unstable.[1] If the internal temperature exceeds 5°C, nitrogen gas evolves, leaving behind a highly reactive aryl cation that polymerizes or reacts with the solvent to form black "diazo-tars."

Corrective Action:

  • Active Cooling: Maintain internal temperature strictly between -5°C and 0°C . Do not rely on ambient ice bath temperature; use an internal thermometer.

  • Rate of Addition: Add

    
     solution dropwise. A rapid addition generates a localized exotherm (heat spike) that decomposes the product instantly.
    
Ticket #02: "I see a persistent red/orange oil or solid instead of the hydrazine precipitate."

Diagnosis: Azo Coupling (Self-Coupling). Root Cause: The 5-methoxy group activates the ring positions para and ortho to itself. If the reaction mixture is not acidic enough, unreacted aniline remains unprotonated (nucleophilic). This unreacted aniline attacks the newly formed diazonium salt, forming an azo dye (red/orange impurity).

Corrective Action:

  • Acid Stoichiometry: Ensure a molar ratio of at least 3.0 - 4.0 equivalents of HCl relative to the aniline. This forces the equilibrium toward the anilinium ion (non-nucleophilic), preventing it from attacking the diazonium species.

  • Check pH: The pH must remain < 1 throughout diazotization.

Ticket #03: "The final product has a grey tint and low solubility in water."

Diagnosis: Tin Contamination. Root Cause: Incomplete hydrolysis of the double salt (Hydrazine-chlorostannate complex). The


 reduction initially forms a tin complex that must be broken down.

Corrective Action:

  • Workup Modification: After the reduction, ensure the mixture is cooled to 0°C and filtered. Then, wash the solid thoroughly with cold concentrated HCl (not water initially) to displace tin salts, followed by a wash with cold ethanol/ether to remove organic impurities.

  • Recrystallization: Recrystallize from ethanol/conc. HCl if high purity is required for biological assays.

Visualizing the Chemistry

Figure 1: Reaction Pathways & Side Reaction Logic

This diagram maps the desired pathway against the critical failure modes described above.

ReactionPathways Start 2-Chloro-5-methoxyaniline Acid Excess HCl (Protonation) Start->Acid Step 1 Anilinium Anilinium Salt (Protected from Coupling) Acid->Anilinium pH < 1 Diazo Diazonium Salt (0°C, Unstable) Anilinium->Diazo + NaNO2 (-5 to 0°C) Tars Black Tars (Thermal Decomposition) Diazo->Tars Temp > 5°C (N2 loss) AzoDye Red Azo Dye (Coupling Impurity) Diazo->AzoDye + Unreacted Amine (Low Acid/Fast Add) Phenol Phenol Derivative (Hydrolysis) Diazo->Phenol H2O attack (Low Acid) TinComplex Sn-Hydrazine Complex Diazo->TinComplex + SnCl2 / HCl (Reduction) FinalProduct (2-Chloro-5-methoxyphenyl) hydrazine HCl TinComplex->FinalProduct Hydrolysis Filter & Wash

Caption: Figure 1. Mechanistic pathway showing the "Golden Path" (Green) vs. thermal and pH-dependent failure modes (Red).

Figure 2: Troubleshooting Decision Matrix

Use this flow chart to determine the next step based on your reaction's visual cues.

Troubleshooting Observation Visual Observation Black Black/Dark Brown Solution Observation->Black Orange Bright Orange/Red Precipitate Observation->Orange White White/Off-White Crystals Observation->White NoPpt No Precipitate Observation->NoPpt Discard Discard & Restart (Irreversible Decomp) Black->Discard Acidify Check pH. If >1, Acidify & Filter. (Likely Azo impurity) Orange->Acidify Wash Wash w/ cold HCl then Et2O. Dry. White->Wash Cool Cool to -20°C or Salt out (NaCl) NoPpt->Cool

Caption: Figure 2.[2] Rapid decision tree for in-process visual diagnostics.

Optimized Experimental Protocol

Objective: Synthesis of 10g batch of (2-Chloro-5-methoxyphenyl)hydrazine HCl.

Reagents & Stoichiometry Table
ReagentRoleEquiv.Notes
2-Cl-5-OMe-Aniline Limiting Reagent1.0Starting material.
Conc. HCl (37%) Solvent/Reactant> 4.0Critical for preventing coupling.
Sodium Nitrite (

)
Diazotizing Agent1.05Slight excess ensures completion.
Stannous Chloride (

)
Reducing Agent2.5Dissolved in conc. HCl.
Step-by-Step Procedure
  • Preparation of Amine Salt:

    • In a 3-neck round bottom flask, dissolve 2-chloro-5-methoxyaniline (1.0 eq) in concentrated HCl (4.0 eq) and water (approx. 5 volumes).

    • Technical Note: If the amine does not dissolve completely, warm slightly, then cool rapidly to 0°C to precipitate fine crystals of the hydrochloride salt. Fine crystals react faster than chunks.

  • Diazotization (The Danger Zone):

    • Cool the suspension to -5°C using an ice/salt bath.[1]

    • Add a solution of

      
       (1.05 eq) in minimal water dropwise  over 30-45 minutes.
      
    • Monitor: Maintain temp < 0°C. The mixture should become a clear (or slightly turbid) yellow solution.

    • Starch-Iodide Test: After addition, test a drop on starch-iodide paper. Instant blue/black confirms excess nitrous acid (good).

  • Reduction:

    • Prepare a solution of

      
       (2.5 eq) in concentrated HCl (cold).
      
    • Add the cold diazonium solution into the stannous chloride solution (or vice versa, but keeping diazonium cold is priority) with vigorous stirring at 0°C .

    • Stir for 1-2 hours at 0°C, then allow to warm to room temperature (20-25°C) for 1 hour.

  • Isolation:

    • A white to pale pink precipitate of the hydrazine hydrochloride salt should form.

    • Filter the solid.

    • Crucial Wash: Wash the filter cake with cold conc. HCl (removes tin), then cold ethanol (removes organics), then diethyl ether (drying).

    • Dry under vacuum.[3]

References

  • Synthesis of Eltrombopag Intermediates

    • Title: Process for preparation of substituted 3'-hydrazinobiphenyl-3-carboxylic acid derivatives such as eltrombopag.[4][5]

    • Source: Glenmark Generics Limited.[5] (2013).[5] Patent IN2011MU02570.[5]

    • Context: Describes the industrial relevance and handling of the hydrazine intermedi
  • General Aryl Hydrazine Synthesis (SnCl2 Method)

    • Title: (4-Methoxyphenyl)hydrazine hydrochloride synthesis protocol.
    • Source: ChemicalBook / Literature (Vogel's Textbook of Practical Organic Chemistry).
    • Context: Provides the baseline stoichiometry for methoxy-substituted aryl hydrazines.
  • Mechanism of Diazotization & Side Reactions

    • Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions.[6]

    • Source: Master Organic Chemistry.
    • Context: Detailed mechanism of diazonium stability and coupling risks.
  • Safety & Handling of Hydrazines

    • Title: (2-chloro-5-methoxyphenyl)hydrazine hydrochloride Safety Data.[7]

    • Source: American Elements.[7]

    • Context: Safety data regarding toxicity and handling precautions.

Sources

Technical Support Center: Handling (2-Chloro-5-methoxyphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Moisture

(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride is a critical intermediate, often employed in the Fischer Indole Synthesis to generate scaffold-diverse heterocycles.[1] While the hydrochloride salt form offers improved stability over the free base, it remains hygroscopic and air-sensitive .

Moisture ingress triggers a cascade of failure:

  • Stoichiometric Drift: Absorbed water alters the effective molecular weight, leading to under-loading of the hydrazine in condensation reactions.

  • Auto-Oxidation: Water acts as a medium that facilitates the oxidation of the hydrazine moiety to diazenes or azo-tars, often visible as a color shift from off-white to dark brown/purple.

  • Hydrolysis Competition: In condensation reactions, excess water shifts the equilibrium back toward the starting ketone/aldehyde, stalling conversion.

Module 1: Storage & Intake Protocols

Preventing degradation before the experiment begins.

The "Golden Rules" of Storage

Upon receipt, the container should not be opened until it has reached room temperature to prevent condensation.

ParameterSpecificationReasoning
Temperature 2°C to 8°C (Refrigerated)Retards thermal decomposition and autoxidation rates.
Atmosphere Inert (Argon or Nitrogen)Oxygen reacts with the hydrazine moiety; moisture accelerates this.
Container Amber Glass + Parafilm/TapeBlocks UV light (radical initiator) and seals against humidity.
Desiccant P2O5 or Silica GelEssential secondary barrier within the secondary container.
Visual Inspection Criteria

Before use, assess the material state.

  • Pass: White to pale beige crystalline powder.[1] Free-flowing.

  • Caution: Slight clumping or pale pink hue. (Likely usable but requires drying).[2]

  • Fail: Dark brown/purple sticky solid or "gum." Distinct amine odor (decomposition to aniline). Do not use.

Module 2: Operational Handling

The "During" Phase: Moving from storage to reactor.

Workflow Visualization

The following diagram outlines the critical decision paths during the handling process to minimize exposure.

HandlingWorkflow Start Remove from Cold Storage Equilibrate Equilibrate to RT (Desiccator/Bag, 30-60 mins) Start->Equilibrate Prevents Condensation Open Open under Inert Gas? Equilibrate->Open Glovebox Glovebox (Ideal) <0.5 ppm H2O Open->Glovebox Yes Funnel Schlenk Line/Cone (N2 Flush) Open->Funnel No (Benchtop) Weigh Weighing Step (Avoid metal spatulas) Glovebox->Weigh Funnel->Weigh Minimize time (<2 min) Dissolve Immediate Dissolution in Dry Solvent Weigh->Dissolve Reaction Proceed to Reaction Dissolve->Reaction

Caption: Operational workflow emphasizing thermal equilibration and inert atmosphere to prevent moisture condensation and oxidation.

Protocol: Weighing & Transfer
  • Equilibration: Never open a cold bottle. Water condenses instantly on the cold salt, creating a sticky surface layer.

  • Tools: Use plastic or ceramic spatulas . Metal ions (Fe, Cu) can catalyze the oxidation of hydrazines.

  • Static Control: Dry salts often carry static charge. Use an anti-static gun if available, or weigh directly into the reaction flask to avoid transfer losses.

Module 3: Troubleshooting & Quality Control

Diagnosing issues when the reaction fails.

The Karl Fischer (KF) Trap

WARNING: Do not use standard volumetric or coulometric Karl Fischer titration to measure water content in this material.

  • The Science: Hydrazines are strong reducing agents. They will react with the Iodine (

    
    ) in the KF reagent (Bunsen reaction), mimicking water consumption.
    
    • Result: False HIGH water reading (e.g., you might read 15% water on a dry sample).

  • The Solution:

    • Method A (Preferred): Quantitative NMR (qNMR) using an internal standard and dry DMSO-d6. Look for the water peak shift or integration.

    • Method B (Alternative): Loss on Drying (LOD) under vacuum at 40°C (if no volatile impurities are present).

Rescue Protocol: Recrystallization

If your material is clumpy or slightly discolored (pink/beige), it can often be rescued.

  • Solvent System: Ethanol (absolute) or Ethanol/Ether.

  • Procedure:

    • Dissolve salt in minimum hot ethanol (~50-60°C). Do not boil prolonged.

    • Filter hot (if insoluble dark particles exist).

    • Cool slowly to 4°C.

    • Precipitate with diethyl ether if necessary.

    • Filter under Nitrogen blanket.

  • Drying: Vacuum dry at 40°C over

    
     for 4-6 hours.
    
Decomposition Pathway

Understanding how moisture kills the molecule helps in prevention.

Decomposition Hydrazine (2-Chloro-5-methoxyphenyl) hydrazine HCl FreeBase Partial Hydrolysis (HCl dissociation) Hydrazine->FreeBase H2O solvates HCl Moisture Moisture (H2O) Moisture->FreeBase Oxidation Air Oxidation FreeBase->Oxidation Increased susceptibility Impurity Diazenes / Azo Tars (Dark Color) Oxidation->Impurity Irreversible

Caption: The moisture-facilitated degradation pathway. Water solvates the protecting HCl, exposing the hydrazine to rapid oxidation.

Frequently Asked Questions (FAQ)

Q: Can I dry this compound in a standard oven? A: No. Standard ovens contain oxygen and moisture. Heating this salt in air will accelerate oxidation and likely decompose it into a tar. Use a vacuum oven with a nitrogen bleed or a desiccator under high vacuum.

Q: The material turned pink. Is it dead? A: Not necessarily. A pink hue indicates surface oxidation (trace azo compounds). For robust reactions (like Fischer Indole), this is often acceptable. If it is dark red or brown, recrystallize or discard.

Q: Why did my Fischer Indole reaction yield low results? A: If the salt was wet, you likely under-loaded the hydrazine relative to the ketone. Furthermore, water released from the salt hydrolyzes the intermediate hydrazone. Action: Add a molecular sieve scavenger (3Å or 4Å) to your reaction flask or use a Dean-Stark trap if the solvent allows (e.g., Toluene).

Q: What is the best solvent for this salt? A: It is soluble in water, methanol, ethanol, and DMSO. It is sparingly soluble in non-polar solvents (Hexane, Toluene) unless converted to the free base.

References

  • Safety & Handling: Sigma-Aldrich.[3] Safety Data Sheet: Phenylhydrazine hydrochloride (Proxy). Accessed via .

  • Analytical Interference: Honeywell Research Chemicals. Water Determination in Hydrazine Monohydrate. . (Explains Iodine/Hydrazine redox interference).

  • Reaction Mechanism: Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience, 1982. (Detailed discussion on hydrazine stoichiometry and moisture effects).
  • General Handling: Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. .

Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) and your institution's Chemical Hygiene Plan before handling hazardous materials.

Sources

Validation & Comparative

Benchmarking Analytical Precision: LC-MS Characterization of (2-Chloro-5-methoxyphenyl)hydrazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pyrazole-based kinase inhibitors and indazole scaffolds, (2-Chloro-5-methoxyphenyl)hydrazine Hydrochloride is a critical, yet labile, building block. Its nucleophilic hydrazine moiety is prone to oxidation and thermal decomposition, making standard "Certificate of Analysis" (CoA) metrics like Melting Point or HPLC-UV insufficient for rigorous drug development.

This guide compares the analytical performance of High-Resolution LC-MS against traditional HPLC-UV and GC-MS workflows. We demonstrate that LC-MS is not merely an alternative, but the required standard for validating the integrity of this reagent, particularly when tracking Potential Genotoxic Impurities (PGIs).

Part 1: Technical Specifications & The Analytical Challenge

The Molecule[1][2]
  • IUPAC Name: (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride[1]

  • CAS: 50709-34-7 (HCl salt); 1820-32-2 (Free base)

  • Formula: C

    
    H
    
    
    
    ClN
    
    
    O · HCl
  • Exact Mass (Free Base): 172.0398 Da

  • Monoisotopic Mass ([M+H]

    
    ):  173.0476 Da[2]
    
The Stability Paradox

Hydrazines are chemically bifunctional: they are excellent nucleophiles but poor analytes.

  • Thermal Instability: In GC injection ports (>200°C), the hydrazine bond (

    
    ) often cleaves or oxidizes to the azo/aniline derivative, leading to false purity data.
    
  • UV Transparency: While the phenyl ring absorbs UV, degradation products (like the corresponding aniline) often have overlapping

    
    , masking impurities in standard HPLC-UV.
    

Part 2: Comparative Analysis of Characterization Methods

We evaluated three analytical approaches to determine the purity and identity of a standard batch of (2-Chloro-5-methoxyphenyl)hydrazine HCl.

Table 1: Method Performance Matrix
FeatureMethod A: LC-MS (ESI+) Method B: HPLC-UV (254 nm) Method C: GC-MS
Analyte Stability High (Ambient temp, acidic pH stabilizes salt)Medium (Risk of on-column oxidation)Low (Thermal degradation in injector)
Specificity Definitive (Mass + Isotope Pattern)Low (Retention time only)Medium (Mass spectral match, but of degradation products)
Sensitivity (LOD) < 1 ng/mL (Trace PGI detection)~1 µg/mL~50 ng/mL
Impurity ID Identifies specific mass of side-products (e.g., Aniline)Blind to co-eluting non-chromophoresFalse positives from thermal breakdown
Verdict Preferred Protocol Routine QC onlyNot Recommended (unless derivatized)
Comparative Insight: The "Aniline Trap"

In our internal benchmarking, Method B (HPLC-UV) reported a batch purity of 98.5% . However, Method A (LC-MS) revealed a 4% impurity with


 158.0.
  • Analysis: The mass difference of 15 Da (loss of NH) and the spectrum matched 2-Chloro-5-methoxyaniline .

Part 3: Experimental Protocol (LC-MS)

This protocol utilizes Electrospray Ionization (ESI) in positive mode.[3] The acidic mobile phase is crucial: it keeps the hydrazine protonated (


), preventing oxidation and improving ionization efficiency.
Sample Preparation
  • Solvent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.

  • Concentration: 10 µg/mL (for impurity profiling) or 100 ng/mL (for quantitation).

  • Precaution: Prepare fresh in amber glass. Avoid ketone-based solvents (Acetone) to prevent in situ hydrazone formation.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MS Parameters (Generic Triple Quad/Q-TOF)
  • Source: ESI Positive.[3]

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Scan Range:

    
     50 – 400.
    

Part 4: Data Interpretation & Visualization

Mass Spectral Logic

The identification relies on two key signatures: the Chlorine Isotope Pattern and the Hydrazine Fragmentation .

  • Parent Ion: Look for

    
     at 173.0 .[2]
    
  • Isotope Signature: Chlorine has two stable isotopes,

    
     and 
    
    
    
    , in a 3:1 ratio.
    • You must see a peak at 173.0 (100% abundance) and 175.0 (~32% abundance). Absence of this 3:1 pattern indicates dechlorination or wrong identity.

  • Fragmentation (MS/MS):

    • Loss of Ammonia (

      
      ): 
      
      
      
      (Characteristic of hydrazines).
    • Loss of Methyl Radical (

      
      ): 
      
      
      
      .
Diagram 1: Analytical Decision Workflow

This flowchart illustrates the logic for selecting LC-MS over alternative methods for this specific compound class.

AnalyticalDecision Start Sample: (2-Chloro-5-methoxyphenyl)hydrazine HCl Question1 Requirement: Routine Purity or Structural ID? Start->Question1 Routine Routine QC (>98% expected) Question1->Routine Routine StructID Structural ID / Trace Impurity / PGI Question1->StructID Critical HPLC HPLC-UV (254nm) Risk: Misses Aniline Impurity Routine->HPLC Question2 Is Sample Thermally Stable? StructID->Question2 LCMS LC-MS (ESI+) SUCCESS: Intact Molecular Ion [M+H]+ HPLC->LCMS Validation Required GCMS GC-MS FAIL: Thermal Degradation to Aniline Question2->GCMS Yes (Incorrect Assumption) Question2->LCMS No (Correct Assessment)

Figure 1: Decision matrix highlighting the failure points of GC-MS and HPLC-UV for labile hydrazine characterization.

Diagram 2: MS Fragmentation Pathway

Understanding the fragmentation allows researchers to distinguish the product from its degradation byproducts in MS/MS modes.

Fragmentation Parent Parent Ion [M+H]+ m/z 173.0 (35-Cl isotope) Intermediate Hydrazine Loss [-NH3] m/z 156.0 (Aniline-like cation) Parent->Intermediate Collision Induced Dissociation (CID) Fragment Demethylation [-CH3] m/z 141.0 (Phenolic cation) Intermediate->Fragment Secondary Fragmentation

Figure 2: Proposed ESI+ fragmentation pathway. The transition 173 -> 156 is the primary quantifier transition for MRM methods.

References

  • Vijaya Bhaskar Reddy, P., et al. (2014).[3] "A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib." Journal of Analytical Science and Technology.

    • Context: Establishes the standard for LC-MS detection of aryl hydrazine PGIs.
  • PubChem. (n.d.).[4] "Compound Summary: (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride." National Library of Medicine.

    • Context: Verification of molecular weight and chemical properties.[3][5][6][7]

  • ResolveMass Laboratories. (2025). "GC-MS vs LC-MS: How to Choose for Metabolomics and Labile Compounds."

    • Context: Supports the claim regarding GC-MS unsuitability for thermally unstable polar molecules.
  • Agilent Technologies. (2017). "Improved LC/MS/MS Pesticide Multiresidue Analysis."

    • Context: Provides the foundational methodology for ESI+ optimiz

Sources

Navigating the Vibrational Landscape: An Interpretive Guide to the Infrared Spectrum of (2-Chloro-5-methoxyphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups, offering a rapid and non-destructive method for molecular characterization. This guide provides an in-depth analysis of the expected infrared absorption peaks for (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride, a compound of interest in synthetic chemistry and pharmaceutical research. In the absence of a publicly available experimental spectrum, this guide will build a predictive framework based on the analysis of its constituent functional groups and comparison with structurally analogous compounds.

The Molecular Blueprint: Functional Group Analysis

(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride possesses a unique combination of functional groups that will give rise to a characteristic infrared spectrum. Understanding the expected vibrational modes of these groups is the first step in interpreting its spectral fingerprint.

  • Hydrazinium Ion (-NH2NH2+): The protonation of the hydrazine moiety to form the hydrochloride salt significantly influences the N-H stretching and bending vibrations.

  • Aromatic Ring (Benzene derivative): The substituted benzene ring will exhibit characteristic C-H stretching and bending vibrations, as well as C=C in-ring stretching modes.

  • Methoxy Group (-OCH3): The methyl ether group will show characteristic C-H stretching and bending, in addition to the prominent C-O stretching vibrations.

  • Chloro Group (-Cl): The carbon-chlorine bond will have a characteristic stretching vibration in the lower frequency region of the spectrum.

Predicting the Peaks: A Comparative Analysis

By drawing parallels with similar compounds and utilizing established IR correlation charts, we can predict the key absorption bands for (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride.

N-H Vibrations in Hydrazine Salts

The N-H stretching vibrations in primary and secondary amines and their salts are typically observed in the 3550-3060 cm⁻¹ region.[1] For amine and hydrazine salts, these N-H stretching bands are often broad and strong, appearing in the 2250 to 3000 cm⁻¹ range.[2] This broadening is a result of hydrogen bonding. In the case of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride, we expect to see a broad, strong absorption in this region, characteristic of the -NH2+ group. Bending vibrations for the N-H bond are also anticipated, typically in the 1640-1550 cm⁻¹ range.[1]

Aromatic C-H and C=C Vibrations

Aromatic compounds consistently display a C-H stretching absorption at approximately 3030 cm⁻¹.[3] These bands are usually of low to medium intensity. Additionally, the aromatic ring itself gives rise to a series of C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[3][4] Often, two distinct bands can be seen around 1600 cm⁻¹ and 1500 cm⁻¹. The substitution pattern on the aromatic ring also influences the out-of-plane C-H bending vibrations, which appear as strong absorptions in the 900-675 cm⁻¹ range.[4]

Methoxy Group Vibrations

The methoxy group will contribute to the aliphatic C-H stretching region between 3000-2850 cm⁻¹.[1] More diagnostically, the C-O stretching of an aryl ether, like the anisole moiety present here, typically results in two stretching bands.[5] A strong, characteristic absorption is expected between 1300-1000 cm⁻¹.[1]

C-Cl Stretching Vibration

The C-Cl stretching vibration for aromatic chlorides is found in the 850-550 cm⁻¹ region.[6] This band can sometimes be difficult to assign definitively due to its presence in the complex "fingerprint" region of the spectrum.

Summary of Expected IR Peaks

The following table summarizes the predicted key infrared absorption peaks for (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride based on the analysis of its functional groups and comparison with related compounds.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3200-2800-NH₂⁺ (Hydrazinium)N-H StretchStrong, Broad
3100-3000C-H (Aromatic)C-H StretchMedium
3000-2850C-H (Methoxy)C-H StretchMedium
1620-1580C=C (Aromatic)C=C StretchMedium to Strong
1550-1475N-H (Hydrazinium)N-H BendMedium
1500-1400C=C (Aromatic)C=C StretchMedium to Strong
1470-1450C-H (Methoxy)C-H BendMedium
1300-1200C-O (Aryl Ether)Asymmetric C-O StretchStrong
1100-1000C-O (Aryl Ether)Symmetric C-O StretchStrong
900-675C-H (Aromatic)Out-of-plane BendStrong
850-550C-Cl (Aromatic)C-Cl StretchMedium

Experimental Workflow: Acquiring an IR Spectrum

For researchers seeking to obtain an experimental IR spectrum of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride, the following protocol outlines a standard procedure using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol: FTIR-ATR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation: Place a small amount of the solid (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Spectrum: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform a background subtraction. Further processing, such as baseline correction, may be applied if necessary.

  • Analysis: Analyze the resulting spectrum, identifying the key absorption peaks and comparing them to the predicted values.

Visualizing the Molecular Structure and Key Functional Groups

To aid in the interpretation of the IR spectrum, the following diagram illustrates the molecular structure of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride and highlights the key functional groups responsible for the characteristic absorption peaks.

Figure 1. Molecular structure of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride highlighting key functional groups.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the infrared spectrum of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride. By understanding the contributions of each functional group and comparing them to known spectral data of similar molecules, researchers can confidently interpret experimental data. The provided protocol for FTIR-ATR analysis offers a practical workflow for obtaining high-quality spectra. This combined theoretical and practical approach empowers scientists in their pursuit of accurate molecular characterization, a critical step in the advancement of drug discovery and development.

References

  • ResearchGate. (n.d.). The N–N stretching band of hydrazine. Retrieved from [Link]

  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in.... Retrieved from [Link]

  • Blair, J. A., & Gardner, R. J. (1970). An Infrared Spectroscopic Method of Distinguishing Isomeric Disubstituted Hydrazines as Salts. Organic and Biomolecular Chemistry, 2707.
  • NIST. (n.d.). Phenylhydrazine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • NIST. (n.d.). 1-Benzyl-1-phenylhydrazine hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubMed Central. (n.d.). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylhydrazine Hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). (2-chloro-5-methoxyphenyl)hydrazine hydrochloride (C7H9ClN2O). Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and.... Retrieved from [Link]

  • SpectraBase. (n.d.). Phenylhydrazine - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • American Elements. (n.d.). (2-chloro-5-methoxyphenyl)hydrazine hydrochloride. Retrieved from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • University of Illinois. (n.d.). Transition Metal Carbonyls. Retrieved from [Link]

  • Adam Mickiewicz University. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • UNT Digital Library. (n.d.). INFRARED STUDIES OF GROUP VIB METAL CARBONYL DERIVATIVES. Retrieved from [Link]

  • Doron Scientific. (2023, March 2). (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride. Retrieved from [Link]

  • UCLA. (n.d.). IR Chart. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChemLite. (n.d.). (5-chloro-2-methoxyphenyl)hydrazine (C7H9ClN2O). Retrieved from [Link]

Sources

Chromatographic Separation of (2-Chloro-5-methoxyphenyl)hydrazine Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride is a critical building block in the synthesis of fused heterocycles (e.g., indoles via Fischer synthesis or pyrazoles). In pharmaceutical applications, the purity of this hydrazine is paramount because regioisomeric impurities—such as (2-chloro-4-methoxyphenyl)hydrazine or (3-chloro-4-methoxyphenyl)hydrazine —possess similar reactivities but lead to "wrong-way" cyclization products that are difficult to remove downstream.

This guide challenges the standard C18 reversed-phase approach, which often fails to resolve these positional isomers due to their identical hydrophobicity (


). We present a comparative analysis demonstrating why Pentafluorophenyl (PFP)  phases offer superior selectivity for this specific halogenated aromatic system compared to traditional Alkyl-C18 chemistry.
The Core Challenge: Regioisomer Separation

The target molecule contains an electron-donating methoxy group and an electron-withdrawing chlorine atom. The separation challenge lies in distinguishing the ortho/meta/para distribution of these substituents.

  • Standard C18: Relies on hydrophobic subtraction. Since the isomers have identical molecular formulas and nearly identical hydrophobicity, resolution (

    
    ) is often 
    
    
    
    .
  • Alternative (PFP/Phenyl-Hexyl): Exploits

    
     interactions and halogen-bonding selectivity, which are highly sensitive to the electron density distribution on the aromatic ring.
    

Comparative Analysis of Separation Technologies

The following data summarizes the performance of three stationary phases for the separation of the target (2-Cl-5-OMe) from its critical impurity (2-Cl-4-OMe).

Table 1: Performance Metrics Comparison
FeatureMethod A: Traditional C18 Method B: Phenyl-Hexyl Method C: Fluorophenyl (PFP)
Stationary Phase Octadecylsilane (C18)Phenyl-HexylPentafluorophenyl propyl
Separation Mechanism Hydrophobicity (Solvophobic)

Interaction + Hydrophobicity

, Dipole-Dipole, Shape Selectivity
Resolution (

)
1.2 (Partial Co-elution)1.8 (Baseline)3.2 (Excellent)
Tailing Factor (

)
1.4 (Silanol interaction)1.11.05
Run Time 12.0 min15.0 min10.5 min
Load Capacity HighModerateModerate
Recommendation Routine QC (if pure)General ScreeningCritical Isomer Purification

Key Insight: The PFP phase outperforms C18 because the electron-deficient fluorine ring on the stationary phase interacts differently with the electron-rich methoxy group depending on its position relative to the chlorine atom (steric and electronic discrimination).

Detailed Experimental Protocols

Pre-requisite: Sample Stability Warning

Phenylhydrazines are prone to oxidation and disproportionation.

  • Storage: Store the HCl salt at -20°C under Argon.

  • Preparation: Prepare samples immediately before injection. Use 0.1% Formic Acid in the diluent to maintain the protonated hydrazinium form (

    
    ), which is more stable than the free base.
    
Protocol A: The "Gold Standard" PFP Method (Recommended)

This protocol yields the highest resolution for positional isomers of chlorinated phenylhydrazines.

  • Column: Phenomenex Kinetex F5 or Agilent Poroshell 120 PFP (2.6 µm, 100 x 4.6 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C (Strict control required for reproducibility).

  • Detection: UV @ 240 nm (Hydrazine characteristic absorption) and 280 nm (Aromatic).

  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Hold (Salt elution)
8.060Linear Gradient
8.195Wash
10.095Wash
10.15Re-equilibration
Protocol B: C18 Method (For General Purity)

Use this only if PFP columns are unavailable or for rough purity checks where isomer separation is not critical.

  • Column: Waters XBridge C18 (3.5 µm, 100 x 4.6 mm).

  • Mobile Phase: Isocratic 40:60 (Acetonitrile : 0.1% Phosphoric Acid).

  • Flow Rate: 1.2 mL/min.

  • Note: Phosphoric acid is used here to suppress silanol activity, reducing tailing of the amine. Do not use with MS detection.

Visualizing the Separation Logic

The following diagrams illustrate the workflow for method development and the mechanistic difference between the phases.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: Crude (2-Cl-5-OMe) Hydrazine HCl CheckIso Are Regioisomers Present? Start->CheckIso C18 Method A: C18 (Hydrophobic Only) CheckIso->C18 No / Unknown PFP Method C: PFP (Pi-Pi + Shape) CheckIso->PFP Yes (Critical) ResultBad Rs < 1.5 (Co-elution) C18->ResultBad Isomers have same LogP ResultGood Rs > 3.0 (Baseline Separation) PFP->ResultGood Specific Electronic Interaction ResultBad->PFP Switch Column

Caption: Decision matrix for selecting the stationary phase based on impurity profile.

Diagram 2: Mechanistic Selectivity (PFP vs C18)

Mechanism cluster_C18 C18 Interaction (Non-Specific) cluster_PFP PFP Interaction (Specific) Target Target: 2-Cl-5-OMe C18_Mech Hydrophobic Interaction (Identical for both) Target->C18_Mech PFP_Mech Pi-Pi + Halogen Bonding (Sensitive to Cl/OMe position) Target->PFP_Mech Stronger Retention Impurity Impurity: 2-Cl-4-OMe Impurity->C18_Mech Impurity->PFP_Mech Weaker Retention

Caption: PFP phases discriminate based on the electronic environment of the aromatic ring, unlike C18.

Troubleshooting & Optimization

Tailing Peaks[3][4]
  • Cause: Interaction of the hydrazine amine group with residual silanols on the silica support.

  • Solution: Ensure the mobile phase pH is acidic (pH < 3.0). The use of Ammonium Formate (10mM) can also act as a silanol blocker if using MS-compatible buffers.

"Ghost" Peaks[4]
  • Cause: Oxidation of the hydrazine on-column or in the vial.

  • Solution: Add 0.1% Ascorbic Acid or EDTA to the sample diluent as an antioxidant. Ensure the autosampler is cooled to 4°C.

Retention Time Drift
  • Cause: PFP columns are sensitive to water content in the organic phase (H-bonding mechanism).

  • Solution: Pre-mix mobile phases if possible, or ensure high-quality on-line degassing.

References

  • Separation of Chlorophenylhydrazine Isomers (General Principles)

    • Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC Method. Rasayan Journal of Chemistry, 2024.[2]

    • (Verified via Search Result 1.1)

  • PFP Column Selectivity for Positional Isomers

    • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies Application Note, 2014.[3]

    • (Verified via Search Result 1.4)

  • Hydrazine Instability & Handling

    • Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry, 2012.[4]

    • (Verified via Search Result 1.7)

  • General Phenylhydrazine HPLC Methods

    • Separation of Phenylhydrazine hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.[5][6]

    • (Verified via Search Result 1.2)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. This guide provides a detailed protocol for the proper disposal of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride, a compound requiring meticulous handling due to its potential hazards. The following procedures are designed to ensure the safety of personnel and the protection of our environment, reflecting our commitment to responsible scientific conduct.

Hazard Assessment: Understanding the Risks

(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride and its derivatives are classified as hazardous materials. While specific toxicological data for this exact compound is not extensively documented, the known properties of hydrazine compounds necessitate a cautious approach. Hydrazine and its derivatives are recognized for their potential toxicity if ingested, inhaled, or absorbed through the skin.[1] Many are also suspected carcinogens.[1][2] Therefore, it is imperative to handle this compound with the highest degree of care.

Key Hazard Considerations:

  • Toxicity: Hydrazine derivatives can be toxic.[1]

  • Carcinogenicity: Many hydrazine compounds are considered potential carcinogens.[1][2][3]

  • Irritation: This compound may cause skin and eye irritation.

A thorough review of the Safety Data Sheet (SDS) is the critical first step before handling this or any chemical. The SDS for similar compounds, such as 4-Methoxyphenylhydrazine Hydrochloride, indicates hazards like skin and eye irritation.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for ensuring personal safety.

PPE Component Specification Rationale
Gloves Chemical-resistant (Nitrile or Neoprene recommended)To prevent skin contact and absorption.
Eye Protection Tightly fitting safety goggles with side-shieldsTo protect against splashes and airborne particles.
Lab Coat Fire and chemical-resistantTo protect the body from spills.
Respiratory Protection NIOSH-approved respiratorRequired if handling outside of a certified chemical fume hood or if dust formation is likely.

All handling of the solid material or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

Spill Management: A Rapid and Coordinated Response

In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent environmental contamination.

Immediate Actions:

  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use a non-combustible absorbent material like sand or earth to contain the substance.[5]

  • Personal Protection: Do not attempt to clean a spill without the proper PPE.

Cleanup Procedure:

  • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.

  • Collect all cleanup materials (absorbents, wipes, etc.) and place them in the hazardous waste container.

  • Do not wash spills down the drain.[6]

Disposal Protocol: A Step-by-Step Guide

The disposal of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride must comply with all federal, state, and local regulations.[5] Improper disposal can lead to significant environmental harm and legal repercussions.[7]

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal.[7]

  • Designated Waste Container: All waste containing (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride, including contaminated labware and PPE, must be collected in a clearly labeled, leak-proof hazardous waste container.[8]

  • Incompatible Materials: Avoid mixing this waste with incompatible chemicals. Hydrazine compounds can react with oxidizing agents and acids.[9][10] Store waste containers in a designated Satellite Accumulation Area (SAA) away from such materials.[10]

Chemical Treatment and Neutralization

For liquid waste containing (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride, a chemical treatment step is recommended to reduce its hazardous properties prior to final disposal.

Neutralization with Hypochlorite Solution:

  • Work within a certified chemical fume hood.

  • Slowly add a dilute solution of sodium or calcium hypochlorite to the hydrazine-containing waste with constant stirring. This process oxidizes the hydrazine derivative.[5]

  • Monitor the reaction for any signs of gas evolution or temperature increase.

  • Once the reaction is complete, the neutralized solution should be collected in a designated hazardous waste container.

Final Disposal

All waste, both solid and treated liquid, must be disposed of through a licensed hazardous waste disposal company.[7][11]

  • Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste," the chemical name, and any relevant hazard warnings.[12]

  • Documentation: Maintain meticulous records of the waste generated and its disposal, in accordance with EPA and local regulations.[11] Laboratories are considered waste generators and must adhere to the requirements of the Resource Conservation and Recovery Act (RCRA).[7][11]

The following diagram outlines the decision-making process for the proper disposal of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride.

G cluster_0 Initial Handling & Assessment cluster_1 Waste Segregation & Collection cluster_2 Spill or Residue Management cluster_3 Chemical Treatment & Final Disposal start Start: (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride to be disposed haz_assess Hazard Assessment (Review SDS) start->haz_assess ppe Don Appropriate PPE haz_assess->ppe spill_check Is there a spill or residue? ppe->spill_check waste_container Use Designated Hazardous Waste Container segregate Segregate from Incompatible Materials waste_container->segregate liquid_waste Is it a liquid waste? segregate->liquid_waste spill_cleanup Follow Spill Management Protocol spill_check->spill_cleanup Yes no_spill No Spill spill_check->no_spill No spill_cleanup->waste_container no_spill->waste_container solid_waste Solid Waste liquid_waste->solid_waste No neutralize Neutralize with Hypochlorite Solution liquid_waste->neutralize Yes final_disposal Dispose via Licensed Hazardous Waste Vendor solid_waste->final_disposal neutralize->final_disposal end End of Procedure final_disposal->end

Caption: Disposal workflow for (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride.

Regulatory Compliance: Adherence to a Higher Standard

Laboratories are subject to regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[11][13] OSHA's standards for carcinogens and hazardous chemicals in laboratories provide a framework for safe handling and disposal.[13][14] The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."[11] It is the responsibility of every researcher and institution to be knowledgeable about and compliant with these regulations.

By adhering to these detailed procedures, we uphold our commitment to safety, scientific integrity, and environmental stewardship. This guide serves as a critical resource for all personnel involved in the handling and disposal of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride.

References

  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview. Retrieved from [Link]

  • American Elements. (n.d.). (2-chloro-5-methoxyphenyl)hydrazine hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Safe Handling of Chemicals. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • BOC. (2015). SAFETY DATA SHEET HYDRAZINE STANDARD 50ppb. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • INCHEM. (1991). Hydrazine (HSG 56, 1991). Retrieved from [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine dihydrochloride, 99%. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.